molecular formula C19H19NO4 B1214553 Nordicentrine CAS No. 25394-59-6

Nordicentrine

Número de catálogo: B1214553
Número CAS: 25394-59-6
Peso molecular: 325.4 g/mol
Clave InChI: YNWJEUJZYKLCJG-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(-)-Nordicentrine is a natural aporphine alkaloid belonging to the broader isoquinoline alkaloid family, a group known for its diverse and significant biological activities . This compound is characterized by its molecular formula of C 19 H 19 NO 4 and a molecular weight of 325.4 g/mol . Researchers value (-)-nordicentrine for its promising pharmacological profile in several key areas. Investigations into its bioactivity have revealed potent antimalarial properties , with studies reporting efficacy against Plasmodium falciparum . Furthermore, this compound has demonstrated significant inhibitory activity against α-glucosidase , suggesting its potential as a subject of research for managing type 2 diabetes by modulating postprandial blood glucose levels . Its potential cytotoxic effects have also been observed in screenings against various cancer cell lines, including colon cancer, making it a compound of interest in oncology research . As a naturally occurring alkaloid, it has been isolated from plant species belonging to families such as Annonaceae and Lauraceae . Its well-defined structure serves as a critical reference point in biosynthetic studies and for exploring structure-activity relationships (SAR) within the aporphine class . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWJEUJZYKLCJG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3C4=C2C5=C(C=C4CCN3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180045
Record name Nordicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25394-59-6
Record name (7aS)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25394-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nordicentrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025394596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORDICENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9POY24CU2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

It is important to note that searches for "Nordicentrine" did not yield any relevant results. It is highly probable that this was a misspelling of "Dicentrine," an aporphine alkaloid that has been the subject of pharmacological research. This document focuses on the scientifically documented mechanism of action of Dicentrine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Dicentrine

Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, notably from the Lauraceae and Menispermaceae families, such as Lindera megaphylla and Stephania epigaea Lo.[1] It has demonstrated a range of pharmacological activities, pointing to a multi-target mechanism of action. This guide provides a detailed overview of the molecular mechanisms underlying Dicentrine's effects, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Mechanism: Alpha-1 Adrenoceptor Antagonism

The most extensively characterized mechanism of action for Dicentrine is its potent and selective antagonism of α1-adrenoceptors in vascular smooth muscle.[2][3] This action underlies its antihypertensive effects.[4][5]

Experimental Evidence and Protocols

Isolated Tissue Studies:

  • Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs' solution. The aorta is cut into rings, and the endothelium may be removed by gentle rubbing. These rings are then mounted in organ baths containing Krebs' solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.

  • Protocol: After an equilibration period under a resting tension of 1.5 g, cumulative concentration-response curves to α1-adrenoceptor agonists such as noradrenaline or phenylephrine are generated in the absence and presence of increasing concentrations of Dicentrine. The antagonistic effect is quantified by determining the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

  • Results: Dicentrine competitively antagonizes noradrenaline- and phenylephrine-induced vasoconstriction.[2]

Quantitative Data: Adrenoceptor Antagonist Potency

AgonistAntagonistPreparationpA2 Value (Mean ± SEM)Reference
NoradrenalineDicentrineRat Thoracic Aorta8.19 ± 0.09[2]
PhenylephrineDicentrineRat Thoracic Aorta9.01 ± 0.10[2]
PhenylephrinePrazosinRat Thoracic Aorta10.60 ± 0.10[2]
NoradrenalinePhentolamineRat Thoracic Aorta7.53 ± 0.10[2]
NoradrenalineYohimbineRat Thoracic Aorta6.20 ± 0.05[2]

Signaling Pathway Analysis:

  • Protocol: To investigate the downstream effects of α1-adrenoceptor blockade, the formation of inositol monophosphate (IP1), a downstream second messenger, is measured. Rat thoracic aorta segments are incubated with [3H]-myo-inositol to label membrane phosphoinositides. After agonist stimulation in the presence or absence of Dicentrine, the reaction is stopped, and IP1 is separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Results: Dicentrine suppresses noradrenaline-induced inositol monophosphate formation in the rat thoracic aorta, confirming its action on the Gq-protein coupled α1-adrenoceptor signaling cascade.[2]

Signaling Pathway of Dicentrine as an α1-Adrenoceptor Antagonist

G Noradrenaline Noradrenaline/ Phenylephrine Alpha1_receptor α1-Adrenoceptor Noradrenaline->Alpha1_receptor Binds and Activates Gq_protein Gq Protein Activation Alpha1_receptor->Gq_protein Dicentrine Dicentrine Dicentrine->Alpha1_receptor Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Dicentrine blocks α1-adrenoceptor activation and downstream signaling.

Modulation of Ion Channels

Dicentrine has been shown to modulate the activity of several ion channels, contributing to its diverse pharmacological profile, including antinociceptive and antiarrhythmic effects.

TRPA1 Channel Interaction

Dicentrine exhibits antinociceptive (pain-relieving) effects, particularly in inflammatory pain models, which are mediated through its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[6][7][8]

Experimental Evidence and Protocols

In Vivo Nociception Assays:

  • Cinnamaldehyde-Induced Nociception: Male Swiss mice are pre-treated with Dicentrine orally or co-injected intraplantarly with the TRPA1 agonist, cinnamaldehyde. The time spent licking the injected paw is recorded as a measure of nociceptive behavior.

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA is injected into the mouse hind paw to induce inflammation. Mechanical hypersensitivity is assessed using von Frey filaments, and cold hypersensitivity is measured by the response to a drop of acetone. The effect of Dicentrine on these pain-related behaviors is then evaluated.

  • Results: Dicentrine reduces nociceptive behaviors induced by cinnamaldehyde and attenuates mechanical and cold hypersensitivity in the CFA model, suggesting an interaction with the TRPA1 pathway.[6][8]

Experimental Workflow for Investigating Dicentrine's Antinociceptive Effects

G cluster_0 Inflammatory Pain Model cluster_1 Nociceptive Model CFA CFA Injection (Hind Paw) Inflammation Inflammation and Hypersensitivity CFA->Inflammation Behavioral_Tests Behavioral Assessment (von Frey, Acetone, Licking Time) Inflammation->Behavioral_Tests Cinnamaldehyde Cinnamaldehyde Injection (TRPA1 Agonist) Nociception Nociceptive Behavior (Licking) Cinnamaldehyde->Nociception Nociception->Behavioral_Tests Dicentrine Dicentrine Administration Dicentrine->Inflammation Dicentrine->Nociception Conclusion Conclusion: Antinociceptive effect likely via TRPA1 Behavioral_Tests->Conclusion

Caption: Workflow for evaluating the antinociceptive effects of Dicentrine.

Sodium and Potassium Channel Blockade

Dicentrine also exhibits electrophysiological effects on cardiac cells by blocking sodium and potassium channels, suggesting potential antiarrhythmic properties.[3][9]

Experimental Evidence and Protocols

Whole-Cell Patch Clamp Electrophysiology:

  • Cell Preparation: Single cardiac myocytes are isolated from rabbit hearts.

  • Protocol: The whole-cell patch-clamp technique is used to record action potentials and specific ion currents. To study sodium currents, potassium currents are blocked, and the cell is held at a negative potential, followed by depolarizing voltage steps. To study potassium currents, sodium and calcium channels are blocked, and the cell is subjected to depolarizing pulses from a holding potential. The effects of Dicentrine on the current-voltage relationships and the kinetics of these channels are then analyzed.

  • Results: In rabbit cardiac myocytes, Dicentrine was found to inhibit the transient potassium outward current and the sodium inward current, leading to a prolongation of the action potential duration.[9]

Anti-Cancer Activity

Dicentrine has demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms.[10]

Inhibition of Topoisomerase II

Dicentrine and its analogues can induce cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.

Experimental Evidence and Protocols

  • Cell Lines: Human cancer cell lines such as HL-60 (leukemia), A549 (lung adenocarcinoma), and HepG2 (hepatoma) are used.

  • Cell Cycle Analysis: Cells are treated with Dicentrine, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Apoptosis Assays: Apoptosis can be assessed by measuring the externalization of phosphatidylserine using Annexin V staining and flow cytometry, or by quantifying DNA fragmentation using an ELISA-based assay.

  • Topoisomerase II Activity Assay: The effect of Dicentrine on topoisomerase II activity is measured using a kinetoplast DNA (kDNA) concatenation assay. The ability of the enzyme to interlock small DNA circles into a large network in the presence and absence of Dicentrine is evaluated by gel electrophoresis.

  • Results: Dicentrine induces G2/M cell cycle arrest and apoptosis in cancer cells, and this is associated with the inhibition of topoisomerase II activity.

Modulation of NF-κB and AP-1 Signaling

Dicentrine can potentiate TNF-α-induced apoptosis and suppress the invasion of lung adenocarcinoma cells by modulating the NF-κB and AP-1 signaling pathways.

Experimental Evidence and Protocols

  • Cell Line: A549 human lung adenocarcinoma cells.

  • Apoptosis and Invasion Assays: The effect of Dicentrine in combination with TNF-α on apoptosis is measured as described above. Cell invasion is assessed using a Matrigel-coated Boyden chamber assay.

  • Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB and AP-1 signaling pathways (e.g., TAK1, p38, JNK, Akt, p65, c-Jun) are analyzed by Western blotting.

  • Results: Dicentrine enhances TNF-α-induced apoptosis and inhibits invasion in A549 cells by suppressing the activation of TAK1, MAPKs, and Akt, which leads to reduced transcriptional activity of NF-κB and AP-1.

Signaling Pathway of Dicentrine's Anti-Cancer Effects in A549 Cells

G TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 Dicentrine Dicentrine Dicentrine->TAK1 MAPK MAPKs (p38, JNK) Dicentrine->MAPK Akt Akt Dicentrine->Akt Apoptosis Apoptosis Dicentrine->Apoptosis TAK1->MAPK NFkB NF-κB TAK1->NFkB AP1 AP-1 MAPK->AP1 Akt->NFkB Invasion Cell Invasion AP1->Invasion NFkB->Invasion Anti_apoptosis Anti-apoptotic Gene Expression NFkB->Anti_apoptosis Anti_apoptosis->Apoptosis

Caption: Dicentrine inhibits NF-κB and AP-1 signaling pathways in cancer cells.

Inhibition of Protein Disulfide Isomerase (PDI)

Recent studies have identified Dicentrine as an inhibitor of protein disulfide isomerase (PDI), an enzyme that is overexpressed in many cancer cells and plays a role in tumor growth and survival.[3][11]

Experimental Evidence and Protocols

  • Cell Line: HepG2 human hepatoma cells.

  • PDI Inhibition Assay: The enzymatic activity of PDI is measured using an insulin turbidity assay. PDI reduces the disulfide bonds in insulin, causing it to aggregate, which can be measured spectrophotometrically. The ability of Dicentrine to inhibit this process is quantified.

  • Cell Viability Assay: The effect of Dicentrine on the viability of HepG2 cells is determined using an MTT assay.

  • Results: Dicentrine inhibits the enzymatic activity of PDI and reduces the viability of HepG2 cells.

Quantitative Data: PDI Inhibition

CompoundTargetAssayIC50 (µM)Reference
DicentrinePDIInsulin Turbidity56.70[11]
DicentrinonePDIInsulin Turbidity43.95[11]

Conclusion

Dicentrine is a pharmacologically active alkaloid with a complex mechanism of action. Its primary and most well-documented effect is the competitive antagonism of α1-adrenoceptors, which accounts for its vasodilatory and antihypertensive properties. Additionally, Dicentrine modulates the activity of TRPA1, sodium, and potassium ion channels, contributing to its antinociceptive and potential antiarrhythmic effects. Furthermore, Dicentrine exhibits promising anti-cancer activity through the inhibition of topoisomerase II and PDI, as well as the modulation of key pro-survival signaling pathways such as NF-κB and AP-1. The multifaceted nature of Dicentrine's interactions with various molecular targets makes it an interesting lead compound for the development of novel therapeutics for a range of disorders, from hypertension and chronic pain to cancer. Further research is warranted to fully elucidate the intricate details of its mechanisms and to explore its therapeutic potential in clinical settings.

References

Nordicentrine: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine, a naturally occurring aporphine alkaloid, has been identified in several plant species and exhibits potential as a cytotoxic agent. This document provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its isolation and characterization. Quantitative data on its prevalence and biological activity are presented to support further research and development.

Introduction

This compound is an aporphine alkaloid with the chemical formula C₁₉H₁₉NO₄.[1] As a member of the vast family of isoquinoline alkaloids, it shares a characteristic tetracyclic ring structure. Aporphine alkaloids are known for their diverse pharmacological activities, and this compound has demonstrated moderate cytotoxic effects, making it a compound of interest for oncological research. This guide synthesizes the current knowledge on this compound to serve as a foundational resource for its further investigation.

Discovery of this compound

The initial discovery of this compound is not definitively documented in the readily available scientific literature. While its presence in various plant species has been confirmed, the seminal research identifying and naming the compound requires further historical investigation.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the families Lauraceae, Annonaceae, and Magnoliaceae. The known natural sources are summarized in Table 1.

Plant Species Family Plant Part Reference
Litsea deccanensisLauraceaeNot Specified[2]
Litsea salicifoliaLauraceaeNot Specified[3]
Xylopia poilaneiAnnonaceaeLeaves[4]
Talauma arcabucoanaMagnoliaceaeStem Bark[5]
Table 1: Documented Natural Sources of this compound

At present, quantitative data on the yield of this compound from these plant sources is not extensively reported in the literature.

Experimental Protocols

General Alkaloid Extraction

A general procedure for the extraction of alkaloids from plant material serves as a basis for the isolation of this compound. This typically involves defatting the plant material, followed by extraction with an acidified solvent to protonate the nitrogen-containing alkaloids, rendering them soluble in the aqueous phase. Subsequent basification precipitates the alkaloids, which can then be extracted into an organic solvent.

Workflow for General Alkaloid Extraction

G start Dried and Powdered Plant Material defat Defatting (e.g., with petroleum ether) start->defat extract Acidified Solvent Extraction (e.g., dilute HCl or H₂SO₄ in methanol/ethanol) defat->extract filter Filtration extract->filter aq_extract Aqueous Acidic Extract filter->aq_extract basify Basification (e.g., with NH₄OH or Na₂CO₃ to pH 9-10) aq_extract->basify precipitate Precipitation of Alkaloids basify->precipitate separate Separation (Filtration or Liquid-Liquid Extraction with an immiscible organic solvent like chloroform or dichloromethane) precipitate->separate crude Crude Alkaloid Mixture separate->crude purify Purification (e.g., Column Chromatography) crude->purify This compound Pure this compound purify->this compound

Caption: General workflow for the extraction and isolation of alkaloids from plant material.

Isolation of (-)-Nordicentrine from Talauma arcabucoana

While a highly detailed, step-by-step protocol is not available, the isolation of (-)-nordicentrine from the stem bark of Talauma arcabucoana has been reported.[5] The process would have likely followed the general alkaloid extraction workflow, with purification achieved through chromatographic techniques.

4.2.1 Suggested Purification Protocol: Column Chromatography

A common method for the purification of crude alkaloid mixtures is column chromatography.

  • Stationary Phase: Silica gel or alumina are frequently used as the stationary phase.

  • Mobile Phase: A gradient of non-polar to polar solvents is typically employed to elute compounds of increasing polarity. For aporphine alkaloids, solvent systems such as chloroform-methanol or dichloromethane-methanol mixtures are often effective.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with the pure compound are then combined and the solvent is evaporated.

Workflow for Column Chromatography Purification

G crude Crude Alkaloid Extract dissolve Dissolve in a minimum amount of solvent crude->dissolve load Load onto Chromatography Column (e.g., Silica Gel) dissolve->load elute Elute with a solvent gradient (e.g., Chloroform-Methanol) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure G aporphine Aporphine Alkaloid (e.g., this compound) cell Cancer Cell aporphine->cell pi3k PI3K/AKT/mTOR Pathway cell->pi3k Inhibition nfkb NF-κB Pathway cell->nfkb Inhibition apoptosis Induction of Apoptosis cell->apoptosis Induction pi3k->apoptosis nfkb->apoptosis caspase Caspase Activation apoptosis->caspase death Cell Death caspase->death

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nordicentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine is a naturally occurring aporphine alkaloid found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, stereochemical configuration, and physicochemical properties. While detailed experimental data remains somewhat elusive in publicly accessible databases, this document consolidates the available information, including its molecular formula, IUPAC name, and key physical constants. Furthermore, this guide discusses the general synthetic and analytical methodologies applicable to aporphine alkaloids, offering a framework for researchers working with this compound and related compounds. The potential pharmacological significance of this compound is also explored in the context of the known biological activities of the aporphine alkaloid class.

Chemical Structure and Properties

This compound is a tetracyclic isoquinoline alkaloid with the molecular formula C₁₉H₁₉NO₄.[1] Its systematic IUPAC name is (12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaene.[1] The structure features a dibenzo[de,g]quinoline core, characteristic of the aporphine alkaloid family.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₁₉NO₄PubChem[1]
Molecular Weight325.36 g/mol PubChem[1]
CAS Number25394-59-6PubChem[1]
Melting Point254-255 °C (decomposition)Dictionary of Natural Products, Encyclopedia of Traditional Chinese Medicines[2][3]
Specific Rotation[α]D +31° (c=0.65, MeOH) for (+)-NordicentrineDictionary of Natural Products, Encyclopedia of Traditional Chinese Medicines[2][3]
Topological Polar Surface Area41.6 ŲPubChem[1]
XLogP33.1PubChem[1]

Stereochemistry

The stereochemistry of this compound is defined by a single chiral center at the C6a position (following the dibenzo[de,g]quinoline numbering system). The naturally occurring enantiomer is specified as (S)-Nordicentrine. This configuration is crucial for its biological activity, as stereoisomers of aporphine alkaloids are known to exhibit different pharmacological profiles.

The absolute configuration was determined through chiroptical methods, specifically the measurement of its optical rotation. The positive specific rotation value of +31° for (+)-Nordicentrine indicates its dextrorotatory nature.[2][3]

Spectroscopic Data

Detailed, publicly available 1H and 13C NMR spectral data with full peak assignments for this compound are scarce. However, based on the known structure and data from related aporphine alkaloids, the expected spectral features can be predicted.

Expected 1H NMR (Proton NMR) Features:

  • Aromatic Protons: Several signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the protons on the two benzene rings.

  • Methoxy Protons: Two singlets, each integrating to 3H, in the upfield region (around δ 3.8-4.0 ppm), corresponding to the two methoxy groups.

  • Methylenedioxy Protons: A characteristic singlet or a pair of doublets (AB system) around δ 5.9-6.1 ppm, corresponding to the -O-CH₂-O- group.

  • Aliphatic Protons: A series of multiplets in the aliphatic region (δ 2.5-3.5 ppm) arising from the protons on the saturated portion of the piperidine ring.

  • N-H Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected 13C NMR (Carbon NMR) Features:

  • Aromatic and Olefinic Carbons: Multiple signals in the downfield region (δ 100-150 ppm).

  • Methoxy Carbons: Two signals around δ 55-60 ppm.

  • Methylenedioxy Carbon: A signal around δ 101 ppm.

  • Aliphatic Carbons: Signals in the upfield region (δ 25-60 ppm).

Experimental Protocols

General Isolation of Aporphine Alkaloids from Plant Material

Caption: General workflow for the isolation of aporphine alkaloids.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., leaves, bark) is extracted with a suitable organic solvent like methanol or ethanol. This can be done by maceration at room temperature or by continuous extraction in a Soxhlet apparatus.

  • Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with a nonpolar organic solvent (e.g., hexane) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform). The organic layer, now containing the basic alkaloids, is collected.

  • Purification: The crude alkaloid fraction is concentrated and subjected to chromatographic techniques for purification. Column chromatography using silica gel or alumina, with a gradient of solvents (e.g., chloroform-methanol mixtures), is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions containing the pure compound are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent (e.g., methanol) to obtain pure this compound.

Potential Signaling Pathways and Biological Activity

Direct experimental evidence for the mechanism of action and specific signaling pathways affected by this compound is not available in the reviewed literature. However, the biological activities of structurally related aporphine alkaloids can provide insights into its potential pharmacological profile.

Many aporphine alkaloids are known to interact with various receptors in the central nervous system, particularly dopaminergic and serotonergic receptors. Some exhibit antagonistic or partial agonistic activity at these receptors. Additionally, some aporphine alkaloids, like the related dicentrine, have been shown to be antagonists at α1-adrenoceptors.

Potential_Signaling_Pathways This compound This compound Dopamine_Receptor Dopamine Receptors (e.g., D1, D2) This compound->Dopamine_Receptor Potential Antagonist/ Partial Agonist Serotonin_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) This compound->Serotonin_Receptor Potential Antagonist/ Partial Agonist Adrenergic_Receptor α1-Adrenergic Receptors This compound->Adrenergic_Receptor Potential Antagonist Downstream_Signaling Modulation of Downstream Signaling Cascades (e.g., cAMP, Ca²⁺) Dopamine_Receptor->Downstream_Signaling Serotonin_Receptor->Downstream_Signaling Adrenergic_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., Neurotransmission, Vasodilation) Downstream_Signaling->Cellular_Response

Caption: Potential signaling pathways targeted by this compound.

Conclusion

References

Physical and chemical properties of Nordicentrine

Author: BenchChem Technical Support Team. Date: November 2025

COMPOUND ID: Nordicentrine | CAS: 25394-59-6 | Formula: C₁₉H₁₉NO₄

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, an aporphine alkaloid. The information is compiled for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and potential biological mechanisms.

Physical and Chemical Properties

This compound is a tetracyclic aromatic compound belonging to the isoquinoline alkaloid family. While extensive experimental data is limited in publicly accessible literature, the following properties have been reported or calculated.

Identification and Structure
IdentifierValueSource
IUPAC Name (12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaenePubChem[1]
Molecular Formula C₁₉H₁₉NO₄PubChem[1]
CAS Number 25394-59-6PubChem[1]
Synonyms (-)-Nordicentrine, (+)-Nordicentrine, Actinodaphnine methyl etherPubChem[1]
Canonical SMILES COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OCPubChem[1]
InChIKey YNWJEUJZYKLCJG-ZDUSSCGKSA-NPubChem[1]
Physicochemical Data

The following table summarizes the known and computed physicochemical properties of this compound.

PropertyValueTypeSource
Molecular Weight 325.4 g/mol ComputedPubChem[1]
Melting Point 254-255 °C (dec.)ExperimentalEncyclopedia of Traditional Chinese Medicines
Optical Rotation [α]D³¹ = +31° (c = 0.65, MeOH)ExperimentalEncyclopedia of Traditional Chinese Medicines
XLogP3 2.8ComputedPubChem[1]
Hydrogen Bond Donors 1ComputedPubChem[1]
Hydrogen Bond Acceptors 4ComputedPubChem[1]
Rotatable Bond Count 2ComputedPubChem[1]

Experimental Protocols

Isolation of (-)-Nordicentrine from Goniothalamus laoticus

The following protocol is adapted from the methodology described by Lekphrom, Kanokmedhakul, and Kanokmedhakul (2009).

2.1.1 Plant Material and Extraction:

  • Air-dried flowers of Goniothalamus laoticus (0.8 kg) were ground into a powder.

  • The powdered material was successively extracted with hexane (3 x 2 L), ethyl acetate (EtOAc) (3 x 2 L), and methanol (MeOH) (3 x 2 L) at room temperature.

  • The solvents were evaporated under reduced pressure to yield hexane (25.0 g), EtOAc (20.0 g), and MeOH (30.0 g) extracts.

2.1.2 Chromatographic Separation:

  • The active EtOAc extract (20.0 g) was subjected to quick column chromatography over silica gel (60 Å, 70-230 mesh).

  • Elution was performed with a gradient of hexane, hexane-EtOAc, EtOAc, and EtOAc-MeOH to afford seven fractions (A-G).

  • Fraction F (2.5 g) was further separated by silica gel column chromatography, eluting with a hexane-EtOAc gradient, to yield five subfractions (F1-F5).

  • Subfraction F3 (500 mg) was subjected to repeated silica gel column chromatography with a CH₂Cl₂-EtOAc gradient to yield impure (-)-Nordicentrine.

  • Final purification was achieved by preparative thin-layer chromatography (pTLC) using CH₂Cl₂-MeOH (95:5) as the mobile phase to afford pure (-)-Nordicentrine (10.0 mg) .

2.1.3 Structure Elucidation: The structure of the isolated compound was identified as (-)-Nordicentrine by comparison of its ¹H, ¹³C NMR, and mass spectrometry data with previously reported values.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_product Final Product plant Ground Flowers of Goniothalamus laoticus extracts Successive Solvent Extraction (Hexane, EtOAc, MeOH) plant->extracts qcc Silica Gel Quick Column Chromatography extracts->qcc EtOAc Extract cc Silica Gel Column Chromatography qcc->cc Active Fraction F ptlc Preparative TLC cc->ptlc Impure Compound product Pure (-)-Nordicentrine ptlc->product

Figure 1: Workflow for the isolation of (-)-Nordicentrine.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity in several in vitro assays. The primary activities reported are cytotoxicity against cancer cell lines, antiplasmodial activity, and antimycobacterial activity.

Quantitative Biological Data
Activity TypeAssay TargetMeasurementValueSource
Cytotoxicity KB (Oral Epidermoid Carcinoma)IC₅₀3.1 µg/mLLekphrom et al., 2009
Cytotoxicity BC1 (Breast Cancer)IC₅₀4.5 µg/mLLekphrom et al., 2009
Cytotoxicity NCI-H187 (Small Cell Lung Cancer)IC₅₀4.1 µg/mLLekphrom et al., 2009
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀22.7 µg/mLLekphrom et al., 2009
Antiplasmodial Plasmodium falciparum (K1, multidrug-resistant)IC₅₀0.3 µg/mLLekphrom et al., 2009
Antimycobacterial Mycobacterium tuberculosis (H37Ra)MIC12.5 µg/mLLekphrom et al., 2009
Mechanism of Action (Putative)

The specific signaling pathways and molecular targets of this compound have not been elucidated in the reviewed literature. However, based on the known mechanisms of other aporphine alkaloids, a plausible hypothesis for its cytotoxic effects involves the induction of apoptosis.

Many aporphine alkaloids exert their anticancer effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules often implicated include caspases (initiator and effector caspases like caspase-8, -9, and -3), the Bcl-2 family of proteins (regulating mitochondrial integrity), and transcription factors such as NF-κB, which is crucial for cell survival and inflammation. Furthermore, some related alkaloids have been shown to interfere with MAPK signaling pathways, which regulate cell proliferation and differentiation.

The diagram below illustrates a hypothetical signaling pathway for this compound-induced apoptosis, based on common mechanisms of related aporphine alkaloids. This pathway is speculative and requires experimental validation for this compound.

G cluster_stimulus External Stimulus cluster_pathway Putative Intracellular Signaling cluster_outcome Cellular Outcome nordi This compound mapk MAPK Pathway (e.g., JNK, p38) nordi->mapk Hypothesized Interaction nfkb NF-κB Inhibition nordi->nfkb Hypothesized Interaction bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) nordi->bcl2 Hypothesized Interaction cas3 Caspase-3 Activation mapk->cas3 nfkb->cas3 mito Mitochondrial Dysfunction bcl2->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Putative apoptotic pathway for this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated potent cytotoxic and antiplasmodial activities. The available data on its physical and chemical properties provide a solid foundation for further research. However, significant knowledge gaps remain. Future research should prioritize:

  • Total Synthesis: Development of a scalable and efficient synthetic route to enable further pharmacological studies and analog development.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways responsible for its biological effects, particularly its potent cytotoxicity.

  • In Vivo Efficacy: Evaluation of this compound's therapeutic potential in animal models of cancer and malaria.

This guide summarizes the current state of knowledge on this compound, providing a valuable resource for scientists engaged in natural product chemistry and drug discovery.

References

An In-depth Technical Guide to Nordicentrine and its Relationship to Other Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine is a naturally occurring aporphine alkaloid that has demonstrated a range of biological activities, including cytotoxic, antiplasmodial, and antimycobacterial effects. As a member of the extensive aporphine alkaloid family, its chemical structure and biological profile provide a valuable case study for structure-activity relationship (SAR) analysis and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its relationship to other aporphine alkaloids, its known biological activities with corresponding quantitative data, detailed experimental protocols for its bioassays, and a discussion of its likely mechanism of action. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids found in various plant families. These compounds are characterized by a tetracyclic core structure and have been the subject of extensive research due to their wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. This compound, also known as (-)-Nordicentrine or actinodaphnine methyl ether, is an aporphine alkaloid that has been isolated from plant species such as Goniothalamus laoticus and Ocotea velloziana.

Emerging research has highlighted the potential of this compound as a bioactive compound. Notably, studies have revealed its cytotoxicity against several human cancer cell lines, as well as its activity against the parasites responsible for malaria and tuberculosis[2]. This has spurred interest in its potential as a lead compound for the development of new therapeutic agents. Understanding the chemical properties, biological activities, and mechanism of action of this compound in the context of other aporphine alkaloids is crucial for guiding future research and development efforts.

Chemical and Physical Properties

This compound possesses the characteristic tetracyclic core of the aporphine alkaloid family. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14,16,18-hexaenePubChem
Molecular Formula C₁₉H₁₉NO₄PubChem
Molecular Weight 325.4 g/mol PubChem
CAS Number 25394-59-6PubChem
Appearance Not reported-
Solubility Not reported-
Melting Point Not reported-
SMILES COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OCPubChem
InChI InChI=1S/C19H19NO4/c1-21-14-7-11-5-13-17-10(3-4-20-13)6-16-19(24-9-23-16)18(17)12(11)8-15(14)22-2/h6-8,13,20H,3-5,9H2,1-2H3/t13-/m0/s1PubChem

Relationship to Other Aporphine Alkaloids and Structure-Activity Relationships

The biological activity of aporphine alkaloids is significantly influenced by the substitution patterns on their tetracyclic core. This compound's structure, featuring two methoxy groups and a methylenedioxy bridge, is key to its bioactivity.

The presence of a 1,2-methylenedioxy group on the A-ring of the aporphine skeleton, as seen in this compound, is a recurring structural motif in cytotoxic aporphine alkaloids[3][4]. This feature is thought to enhance the molecule's ability to intercalate into DNA, a proposed mechanism of action for this class of compounds[3]. For instance, the well-studied aporphine alkaloid liriodenine , which also possesses a 1,2-methylenedioxy group, exhibits potent cytotoxic activity[5]. The planarity conferred by this group is believed to facilitate a more stable interaction with the DNA double helix[3].

In contrast, aporphine alkaloids lacking the methylenedioxy group or having different substitution patterns on the A and D rings can exhibit varied pharmacological profiles. For example, boldine , which has four hydroxyl groups, is known more for its antioxidant and hepatoprotective effects rather than potent cytotoxicity. The structural variations, including the presence and position of hydroxyl, methoxy, and methylenedioxy groups, directly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Biological Activity of this compound

This compound has been evaluated for several biological activities, with the most significant findings in the areas of cytotoxicity, antiplasmodial, and antimycobacterial effects. The available quantitative data is summarized in the following tables.

Cytotoxic Activity
Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)
KBHuman oral epidermoid carcinoma3.19.53
BC-1Human breast cancer3.510.76
NCI-H187Human small cell lung cancer2.88.61
MCF-7Human breast adenocarcinoma>50>153.6

Data sourced from Lekphrom et al., 2009.

Antiplasmodial Activity
OrganismStrainIC₅₀ (µg/mL)IC₅₀ (µM)
Plasmodium falciparumK1 (chloroquine-resistant)0.30.92

Data sourced from Lekphrom et al., 2009.

Antimycobacterial Activity
OrganismStrainMIC (µg/mL)MIC (µM)
Mycobacterium tuberculosisH37Ra12.538.41

Data sourced from Lekphrom et al., 2009.

Postulated Mechanism of Action

While specific mechanistic studies on this compound are limited, the mechanism of action for cytotoxic aporphine alkaloids, particularly those bearing a 1,2-methylenedioxy group, is believed to involve the disruption of fundamental cellular processes related to DNA replication and integrity.

The prevailing hypothesis is that these planar aromatic compounds act as DNA intercalating agents . This involves the insertion of the aporphine ring system between the base pairs of the DNA double helix. This intercalation can lead to a distortion of the DNA structure, thereby interfering with the binding of DNA polymerases and transcription factors, ultimately inhibiting DNA replication and transcription.

Furthermore, this DNA intercalation is often linked to the inhibition of topoisomerase I . Topoisomerase I is a crucial enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. By stabilizing the topoisomerase I-DNA covalent complex, aporphine alkaloids can prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

The diagram below illustrates this proposed mechanism of cytotoxic action.

Nordicentrine_Mechanism_of_Action cluster_0 Cellular Uptake cluster_1 Nuclear Events This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation TopoI_Inhibition Topoisomerase I Inhibition DNA_Intercalation->TopoI_Inhibition Stabilizes Topo I-DNA Complex Replication_Inhibition Inhibition of DNA Replication DNA_Intercalation->Replication_Inhibition Blocks Polymerase Transcription_Inhibition Inhibition of Transcription DNA_Intercalation->Transcription_Inhibition Blocks Transcription Factors DNA_Damage DNA Strand Breaks TopoI_Inhibition->DNA_Damage Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis DNA_Damage->Apoptosis

Postulated mechanism of cytotoxic action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Total Synthesis of Aporphine Alkaloids

While a specific total synthesis for this compound has not been widely reported in peer-reviewed literature, the general approach to synthesizing aporphine alkaloids often involves a Pictet-Spengler reaction followed by intramolecular oxidative coupling. A representative workflow is depicted below.

Aporphine_Synthesis_Workflow start Substituted Phenethylamine step1 Pictet-Spengler Reaction start->step1 reagent1 Substituted Phenylacetaldehyde reagent1->step1 intermediate1 Tetrahydroisoquinoline step1->intermediate1 step2 N-methylation intermediate1->step2 intermediate2 N-methyl- Tetrahydroisoquinoline step2->intermediate2 step3 Intramolecular Oxidative Coupling (e.g., with FeCl₃) intermediate2->step3 product Aporphine Core step3->product

General workflow for the synthesis of the aporphine alkaloid core.

Note: The specific starting materials and reaction conditions would need to be optimized to achieve the substitution pattern of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., KB, BC-1, NCI-H187)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiplasmodial Assay (P. falciparum)

Objective: To determine the concentration of this compound that inhibits the growth of P. falciparum by 50% (IC₅₀).

Materials:

  • P. falciparum culture (e.g., K1 strain)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃

  • This compound stock solution (in DMSO)

  • SYBR Green I dye

  • 96-well microtiter plates

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Add 180 µL of a 1% parasitemia, 2% hematocrit parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the control. Determine the IC₅₀ value from the dose-response curve.

Antimycobacterial Assay (M. tuberculosis)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Ra strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Resazurin solution

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of this compound in the supplemented Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 7 days.

  • MIC Determination: Add resazurin solution to each well and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Conclusion and Future Directions

This compound is a promising aporphine alkaloid with demonstrated cytotoxic, antiplasmodial, and antimycobacterial activities. Its chemical structure, particularly the 1,2-methylenedioxy group, aligns with the structure-activity relationships observed for other cytotoxic aporphine alkaloids. The likely mechanism of action involves DNA intercalation and topoisomerase I inhibition, which are hallmarks of several potent anticancer agents.

For drug development professionals, this compound represents a valuable scaffold for the design of novel therapeutic agents. Future research should focus on several key areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis of this compound is essential for further preclinical and clinical development. This would also enable the synthesis of analogues for more detailed SAR studies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological effects and could reveal novel therapeutic opportunities.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Analogue Development: The synthesis and biological evaluation of this compound analogues could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Potential Therapeutic Targets of Dicentrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known and potential therapeutic targets of Dicentrine, an aporphine alkaloid with a range of pharmacological activities. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Introduction

Dicentrine is a naturally occurring aporphine alkaloid isolated from several plant species, including those of the Lauraceae family such as Lindera megaphylla and Ocotea puberula.[1][2][3][4] It has demonstrated a variety of biological effects, including antihypertensive, antinociceptive, anti-cancer, and leishmanicidal activities.[3][5][6][7] This guide summarizes the current understanding of Dicentrine's mechanisms of action, focusing on its molecular targets and associated signaling pathways.

Key Therapeutic Targets and Mechanisms of Action

Dicentrine's diverse pharmacological profile stems from its interaction with multiple molecular targets. The most well-characterized of these are α1-adrenoceptors, Transient Receptor Potential Ankryin 1 (TRPA1) channels, and several targets implicated in cancer progression, such as topoisomerase II and protein disulfide isomerase (PDI).

α1-Adrenergic Receptor Antagonism

Dicentrine is a potent and selective antagonist of α1-adrenoceptors in vascular smooth muscle.[2] This antagonism of noradrenaline and phenylephrine-induced vasoconstriction is competitive and is considered the primary mechanism for its antihypertensive effects.[2] Its efficacy in this regard has also pointed to its potential use in treating human hyperplastic prostates.[5][7]

Modulation of TRPA1 Channels

In models of acute and chronic inflammatory pain, Dicentrine has been shown to produce antinociceptive effects. Evidence suggests that this action is mediated through its interaction with TRPA1 channels, which are key modulators of pain and inflammation.[1][6] While a direct interaction is likely, the involvement of indirect intracellular signaling pathways has not been ruled out.[6]

Anti-Cancer Activity

Dicentrine has demonstrated significant anti-tumor effects across a range of cancer cell lines, including hepatoma, leukemia, lymphoma, and esophageal carcinoma.[4][7] Its anti-cancer activity is attributed to several mechanisms:

  • Inhibition of Macromolecule Biosynthesis: Dicentrine strongly inhibits the biosynthesis of DNA and RNA in hepatoma cell lines.[4][7]

  • Cell Cycle Arrest and Apoptosis: A Dicentrine analogue has been shown to induce G2/M phase cell cycle arrest and apoptosis in human cancer cells.[8]

  • Inhibition of Topoisomerase II: The aforementioned Dicentrine analogue was found to be a more potent inhibitor of topoisomerase II activity than Dicentrine itself, suggesting this as a key anti-cancer mechanism.[8]

  • Inhibition of Protein Disulfide Isomerase (PDI): Dicentrine and its derivative, dicentrinone, have been identified as inhibitors of PDI, an enzyme often overexpressed in cancer cells and critical for the folding of nascent polypeptides.[9]

  • Induction of Apoptosis and Necrosis in Prostate Cancer: Studies have indicated that Dicentrine and its N-oxide derivatives can induce both apoptotic and necrotic cell death in prostate cancer cell lines.[10]

Leishmanicidal Activity

Dicentrine has shown potent activity against both promastigote and amastigote forms of Leishmania (L.) amazonensis and Leishmania (V.) braziliensis.[3] A topical cream containing Dicentrine was effective in reducing lesion size and parasite load in a murine model of cutaneous leishmaniasis. This effect is correlated with immunomodulatory activity in macrophages.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Dicentrine.

Table 1: α1-Adrenoceptor Antagonist Activity

ParameterAgonistTissueValueReference
pA2NoradrenalineRat Thoracic Aorta8.19 ± 0.09[2]
pA2PhenylephrineRat Thoracic Aorta9.01 ± 0.10[2]

Table 2: Anti-Cancer and PDI Inhibition Activity

ParameterCell Line/TargetValue (μM)Reference
IC50 (Dicentrine)Protein Disulfide Isomerase (PDI)56.70[9]
IC50 (Dicentrinone)Protein Disulfide Isomerase (PDI)43.95[9]

Table 3: Leishmanicidal and Cytotoxic Activity (24h)

ParameterOrganism/Cell LineValue (μg/mL)Reference
EC50L. (L.) amazonensis promastigotes1.8 ± 0.4[3]
EC50L. (V.) braziliensis promastigotes1.5 ± 0.1[3]
CC50Macrophages17.8 ± 1.1[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Dicentrine and a general workflow for assessing its anti-cancer properties.

G cluster_0 α1-Adrenoceptor Signaling Pathway Dicentrine Dicentrine Alpha1_AR α1-Adrenoceptor Dicentrine->Alpha1_AR Inhibits Gq Gq Protein Alpha1_AR->Gq Activates Noradrenaline Noradrenaline Noradrenaline->Alpha1_AR Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Dicentrine's antagonism of the α1-adrenoceptor pathway.

G cluster_1 Dicentrine's Anti-Cancer Mechanisms Dicentrine Dicentrine TopoII Topoisomerase II Dicentrine->TopoII Inhibits PDI Protein Disulfide Isomerase (PDI) Dicentrine->PDI Inhibits DNA_Synth DNA/RNA Biosynthesis Dicentrine->DNA_Synth Inhibits G2M_Arrest G2/M Arrest Dicentrine->G2M_Arrest Induces DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Cell_Proliferation Cell Proliferation TopoII->Cell_Proliferation Protein_Folding Protein Folding (ER) PDI->Protein_Folding DNA_Synth->Cell_Proliferation Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Overview of Dicentrine's proposed anti-cancer mechanisms.

G start Cancer Cell Lines treat Treat with Dicentrine (Varying Concentrations) start->treat mtt MTT Assay (Cell Viability) treat->mtt colony Colony Forming Assay (Clonogenic Survival) treat->colony flow Flow Cytometry (Cell Cycle & Apoptosis) treat->flow western Western Blot (Protein Expression) treat->western topo_assay Topoisomerase II Inhibition Assay treat->topo_assay pdi_assay PDI Inhibition Assay (e.g., Insulin Turbidity) treat->pdi_assay end Data Analysis & Mechanism Elucidation mtt->end colony->end flow->end western->end topo_assay->end pdi_assay->end

Caption: Experimental workflow for evaluating Dicentrine's anti-cancer activity.

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the study of Dicentrine's biological activities.

α1-Adrenoceptor Antagonism Assay (Based on Rat Aortic Ring Preparation)
  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of adherent tissue and cut into rings (2-3 mm). The endothelium may be removed by gentle rubbing of the intimal surface.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs solution at 37°C, bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

  • Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with the bath solution being changed every 15-20 minutes.

  • Contraction Induction: A cumulative concentration-response curve is generated for an α1-agonist (e.g., noradrenaline or phenylephrine).

  • Antagonist Incubation: After washing the tissue, it is incubated with Dicentrine at a specific concentration for 30-60 minutes.

  • Second Agonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of Dicentrine.

  • Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using a Schild plot analysis. This quantifies the antagonist potency.[2]

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Dicentrine or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

PDI Inhibition (Insulin Turbidity Assay)
  • Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain, which can be measured as an increase in turbidity.

  • Reaction Mixture: A reaction buffer is prepared containing insulin, dithiothreitol (DTT), and the test compound (Dicentrine) at various concentrations.

  • Initiation: The reaction is initiated by the addition of recombinant human PDI.

  • Turbidity Measurement: The increase in absorbance (turbidity) is monitored over time at 620-650 nm using a spectrophotometer.

  • Data Analysis: The rate of insulin aggregation is determined from the slope of the turbidity curve. The inhibitory effect of Dicentrine is calculated by comparing the reaction rates in the presence and absence of the compound. The IC50 value is determined from the dose-response curve.[9]

Conclusion

Dicentrine presents a compelling profile as a multi-target therapeutic agent. Its well-defined antagonism of α1-adrenoceptors provides a solid foundation for its development as an antihypertensive or for the treatment of benign prostatic hyperplasia. Furthermore, its diverse anti-cancer activities, including the inhibition of topoisomerase II and PDI, along with its antinociceptive and leishmanicidal properties, open up numerous avenues for further investigation and drug development. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to build upon in exploring the full therapeutic potential of Dicentrine.

References

Nordicentrine: A Technical Guide to its Role in Traditional Medicine and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordicentrine, a naturally occurring aporphine alkaloid, has been isolated from plant species with documented use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its ethnobotanical context, pharmacological activities, and putative mechanisms of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the primary bioassays are provided to facilitate reproducibility and further investigation. Furthermore, a proposed mechanism for its cytotoxic activity, based on the known actions of aporphine alkaloids, is visualized through a signaling pathway diagram. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, alkaloids represent a diverse and pharmacologically significant class of compounds. This compound is an aporphine alkaloid that has been identified in plant species utilized in traditional healing practices. Aporphine alkaloids are characterized by a tetracyclic quinoline ring system and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide synthesizes the available scientific literature on this compound to provide a detailed technical overview for the scientific community.

Ethnobotanical Context and Traditional Medicine

This compound has been isolated from at least two plant species: Goniothalamus laoticus and Ocotea velloziana. The traditional uses of Goniothalamus laoticus, in particular, provide a valuable context for understanding the potential therapeutic applications of its constituent compounds.

  • Goniothalamus laoticus : This plant, belonging to the Annonaceae family, is used in traditional Thai medicine. It is locally known as "Khao Lam-dong" and is utilized as a tonic and a febrifuge, a substance used to reduce fever. The isolation of this compound from the flowers of this plant suggests that it may contribute to the observed therapeutic effects.

Information regarding the specific traditional uses of Ocotea velloziana is not well-documented in the available scientific literature. However, the genus Ocotea is known for its use in traditional medicine across various cultures, primarily for its aromatic wood and the medicinal properties of its essential oils.

Pharmacological Activities of this compound

The primary pharmacological data available for this compound stems from a study by Lekphrom et al. (2009), which investigated its antiplasmodial, antimycobacterial, and cytotoxic activities.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of this compound.

Table 1: Antiplasmodial and Antimycobacterial Activity of this compound

ActivityTarget OrganismParameterValue
AntiplasmodialPlasmodium falciparumIC₅₀ (µg/mL)0.3
AntimycobacterialMycobacterium tuberculosisMIC (µg/mL)12.5

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)
KBOral Epidermoid Carcinoma0.4
BC1Breast Cancer0.4
NCI-H187Small Cell Lung Cancer0.4
MCF-7Breast Adenocarcinoma22.7

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

Isolation of (-)-Nordicentrine from Goniothalamus laoticus
  • Extraction : The dried flowers of Goniothalamus laoticus are ground into a fine powder and subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol.

  • Fractionation : The crude extracts are concentrated under reduced pressure. The extract showing the desired biological activity is then subjected to column chromatography over silica gel.

  • Purification : Elution is performed using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification : Fractions containing the compound of interest are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure (-)-Nordicentrine.

  • Structure Elucidation : The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Antiplasmodial Activity Assay

A standard protocol for assessing the antiplasmodial activity against Plasmodium falciparum (K1, multidrug-resistant strain) involves the following steps:

  • Culturing : The parasites are maintained in continuous culture in human erythrocytes (blood group O+) in RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, and 10% human serum.

  • Assay Setup : In a 96-well microtiter plate, serial dilutions of this compound are added to parasite-infected erythrocytes (2.5% hematocrit, 1% parasitemia).

  • Incubation : The plate is incubated for 48-72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Quantification of Parasite Growth : Parasite growth inhibition is determined by measuring the activity of parasite lactate dehydrogenase (pLDH). The pLDH assay involves the addition of a substrate solution (containing lactate, NAD⁺, and a chromogen) and measuring the absorbance at a specific wavelength (e.g., 650 nm).

  • Data Analysis : The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Ra is typically determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA):

  • Inoculum Preparation : A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard (e.g., 0.5) to obtain a standardized inoculum.

  • Assay Setup : In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared in the broth.

  • Inoculation : A standardized inoculum of the mycobacteria is added to each well.

  • Incubation : The plate is incubated at 37°C for a period of 5-7 days.

  • Detection of Growth : A redox indicator, such as Alamar Blue or resazurin, is added to each well. A color change from blue to pink indicates bacterial growth.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents the color change of the redox indicator.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Proposed Mechanism of Action for Cytotoxicity

While specific mechanistic studies on this compound are limited, the cytotoxic activity of aporphine alkaloids is generally attributed to their ability to interact with DNA and inhibit the function of topoisomerase enzymes.

DNA Intercalation and Topoisomerase Inhibition

Aporphine alkaloids possess a planar aromatic structure that allows them to intercalate between the base pairs of the DNA double helix. This insertion into the DNA structure can lead to several cytotoxic effects:

  • Inhibition of DNA Replication and Transcription : The presence of the intercalated molecule can physically obstruct the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.

  • Induction of DNA Damage : The distortion of the DNA helix caused by intercalation can trigger cellular DNA damage responses.

  • Inhibition of Topoisomerase Enzymes : Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. Aporphine alkaloids can inhibit both topoisomerase I and II. They stabilize the transient DNA-topoisomerase cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis (programmed cell death).

The following diagram illustrates the proposed cytotoxic mechanism of action for this compound, based on the known activities of aporphine alkaloids.

Nordicentrine_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion DNA Nuclear DNA This compound->DNA Intercalation Topoisomerase Topoisomerase I/II This compound->Topoisomerase Inhibition Replication DNA Replication & Transcription DNA->Replication DNA_Damage DNA Strand Breaks DNA->DNA_Damage leads to Topoisomerase->Replication Facilitates Topoisomerase->DNA_Damage Stabilization of cleavage complex Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to DNA_Damage->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with documented traditional use and potent in vitro biological activities, including antiplasmodial, antimycobacterial, and particularly strong cytotoxic effects against several cancer cell lines. The data presented in this guide highlight its potential as a lead compound for the development of new therapeutic agents.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies : Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. Investigating its effects on specific topoisomerase isoforms and its potential to induce DNA damage and apoptosis in more detail will be essential.

  • In Vivo Efficacy and Safety : The promising in vitro data needs to be validated in animal models of malaria, tuberculosis, and cancer to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating analogues of this compound could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Investigation of Other Traditional Uses : Further research into the traditional uses of Goniothalamus laoticus as a tonic and febrifuge may reveal other pharmacological activities of this compound, such as anti-inflammatory or immunomodulatory effects.

Methodological & Application

Application Notes and Protocols: Total Synthesis of Nordicentrine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nordicentrine is a naturally occurring aporphine alkaloid characterized by a tetracyclic isoquinoline ring system. Aporphine alkaloids represent a large and structurally diverse family of natural products that have garnered significant interest from the scientific community due to their wide range of biological activities. These activities include potential anticancer, antiviral, and central nervous system effects, often attributed to their interaction with various receptors and signaling pathways. This document provides a comprehensive overview of a proposed total synthesis for this compound, along with protocols for key synthetic steps and a summary of the known biological activities of related aporphine alkaloids, which can serve as a guide for the synthesis and evaluation of this compound and its analogs.

Proposed Total Synthesis of (S)-Nordicentrine

The enantioselective total synthesis of (S)-Nordicentrine can be envisioned through a convergent strategy, commencing with the preparation of a substituted tetrahydroisoquinoline core, followed by intramolecular cyclization to construct the characteristic aporphine skeleton. A plausible and well-precedented approach involves a Bischler-Napieralski reaction to form the tetrahydroisoquinoline ring, followed by a Pschorr cyclization to achieve the final tetracyclic structure.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Tetrahydroisoquinoline Intermediate cluster_1 Formation of Aporphine Core cluster_2 Enantioselective Resolution A 3,4-Dimethoxyphenethylamine C N-(3,4-Dimethoxyphenethyl)-2-(3,4-methylenedioxyphenyl)acetamide A->C B 3,4-(Methylenedioxy)phenylacetyl chloride B->C D Bischler-Napieralski Reaction (POCl3) C->D E Dihydroisoquinoline Intermediate D->E F Reduction (NaBH4) E->F G Tetrahydroisoquinoline Intermediate F->G H Introduction of Amino Group (Nitration, Reduction) G->H I Aminated Tetrahydroisoquinoline H->I J Diazotization (NaNO2, HCl) I->J K Diazonium Salt Intermediate J->K L Pschorr Cyclization (Copper powder) K->L M (±)-Nordicentrine L->M N Chiral Resolution (e.g., with a chiral acid) M->N O (S)-Nordicentrine N->O

Caption: Proposed synthetic workflow for (S)-Nordicentrine.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-methylenedioxyphenyl)acetamide
  • Materials:

    • 3,4-Dimethoxyphenethylamine

    • 3,4-(Methylenedioxy)phenylacetyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,4-(methylenedioxy)phenylacetyl chloride (1.1 eq) in anhydrous DCM to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Bischler-Napieralski Cyclization and Reduction
  • Materials:

    • N-(3,4-Dimethoxyphenethyl)-2-(3,4-methylenedioxyphenyl)acetamide

    • Phosphorus oxychloride (POCl3)

    • Acetonitrile (anhydrous)

    • Sodium borohydride (NaBH4)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the amide from Protocol 1 (1.0 eq) in anhydrous acetonitrile.

    • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the solution at 0 °C.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

    • Monitor the formation of the dihydroisoquinoline intermediate by TLC.

    • Cool the reaction mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl3 and solvent.

    • Dissolve the residue in methanol and cool to 0 °C.

    • Slowly add sodium borohydride (2.0-4.0 eq) in portions.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the tetrahydroisoquinoline intermediate.

Protocol 3: Pschorr Cyclization
  • Materials:

    • Aminated tetrahydroisoquinoline intermediate

    • Sodium nitrite (NaNO2)

    • Hydrochloric acid (HCl)

    • Copper powder

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the aminated tetrahydroisoquinoline (1.0 eq) in a mixture of water and HCl at 0 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature between 0-5 °C to form the diazonium salt.

    • In a separate flask, suspend copper powder (catalytic amount) in DMF.

    • Slowly add the cold diazonium salt solution to the stirred suspension of copper powder.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the reaction mixture and pour it into water.

    • Extract the aqueous mixture with ethyl acetate or DCM.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain racemic (±)-Nordicentrine.

Biological Activity of Aporphine Alkaloids

While specific biological data for this compound is limited in publicly available literature, the broader class of aporphine alkaloids has been extensively studied. The following tables summarize the known activities of related compounds, which can provide insights into the potential pharmacological profile of this compound and its synthetic analogs.

Cytotoxicity of Aporphine Alkaloids Against Cancer Cell Lines
AlkaloidCancer Cell LineIC50 (µM)Reference
NantenineHCT-116 (Colon)23[1]
NantenineCaco-2 (Colon)38[1]
LiriodenineA-549 (Lung)7.8[2]
LiriodenineK-562 (Leukemia)8.2[2]
NorushinsunineA-549 (Lung)7.4[2]
NorushinsunineK-562 (Leukemia)7.9[2]
Unnamed AporphineHepG2 (Liver)3.20[3]
Unnamed AporphineMCF7 (Breast)3.10[3]
NantenineSMMC-7721 (Liver)70.08[4]
CorytuberineSMMC-7721 (Liver)73.22[4]
Interaction of Aporphine Alkaloids with Neurotransmitter Receptors
AlkaloidReceptorActivityAffinity (Ki or IC50)
(R)-ApomorphineDopamine D1Agonist-
(S)-BulbocapnineDopamine D1Antagonist-
(R)-11-HydroxyaporphineDopamine D1AntagonistPotent
AsimilobineDopamine ReceptorsAntagonistMicromolar IC50
O-NornuciferineDopamine ReceptorsAntagonistMicromolar IC50
N-NornuciferineDopamine ReceptorsAntagonistMicromolar IC50
NuciferineDopamine ReceptorsAntagonistMicromolar IC50

Potential Signaling Pathway Involvement

Aporphine alkaloids are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The binding of an aporphine alkaloid to these receptors can trigger or inhibit downstream signaling cascades. For instance, interaction with dopamine D1 or D2 receptors can modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and subsequent phosphorylation of various cellular targets, ultimately affecting gene expression and cellular function.

G cluster_0 Receptor Activation/Inhibition cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response A Aporphine Alkaloid (e.g., this compound analog) B Dopamine Receptor (D1/D2) A->B C Serotonin Receptor (e.g., 5-HT) A->C D G-Protein Activation/Inhibition B->D C->D E Adenylyl Cyclase Modulation D->E F cAMP Level Change E->F G Protein Kinase A (PKA) Activity F->G H Phosphorylation of Target Proteins G->H I Gene Expression Changes H->I J Alteration of Neuronal Activity H->J

Caption: Potential GPCR signaling pathway modulated by aporphine alkaloids.

Conclusion

The synthetic route and protocols outlined in this document provide a robust framework for the total synthesis of this compound and its analogs. By leveraging established synthetic methodologies for the aporphine alkaloid class, researchers can efficiently access these complex molecules for further investigation. The provided biological data on related compounds highlight the potential of this compound derivatives as valuable leads in drug discovery, particularly in the areas of oncology and neuropharmacology. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound and its analogs to fully realize their therapeutic potential.

References

Application Note: Quantitative Analysis of Nordicentrine using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Nordicentrine. This compound is a naturally occurring aporphine alkaloid found in various plant species.[1] The developed isocratic reverse-phase HPLC method provides a reliable and efficient means for the accurate determination of this compound in both raw materials and purified extracts. The protocol outlined herein is suitable for quality control, stability studies, and pharmacokinetic analysis in drug development and natural product research.

Introduction

This compound (C₁₉H₁₉NO₄, Molar Mass: 325.4 g/mol ) is an alkaloid of the aporphine class, which has garnered interest for its potential biological activities.[1] Accurate quantification is crucial for standardization of herbal extracts, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise method for the detection, identification, and quantification of chemical compounds in a sample.[2] This note describes a specific HPLC-UV method optimized for this compound, covering sample preparation, chromatographic conditions, and data analysis.

Principle

The method employs a reverse-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. Quantification is achieved by detecting the UV absorbance of this compound at its maximum absorption wavelength (λmax) and comparing the peak area to a standard calibration curve generated with known concentrations of a this compound reference standard. Aromatic alkaloids typically exhibit strong UV absorbance, making this a suitable detection method.[3][4]

Experimental Protocol

3.1. Materials and Reagents

  • This compound Reference Standard (>98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade[2][5]

  • Ammonium Acetate, Analytical Grade

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm Syringe Filters (PTFE or Nylon)

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm (based on typical absorbance maxima for aporphine alkaloids).

  • Run Time: 15 minutes

3.3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried, powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.[2] Allow the mixture to macerate for 24 hours at room temperature.[2]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Results and Data Presentation

4.1. Calibration Curve A calibration curve was constructed by plotting the peak area obtained from the HPLC analysis of the working standards against their corresponding concentrations. The linearity of the method was assessed by the coefficient of determination (R²).

Table 1: Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1.015,340
5.076,550
10.0154,200
25.0385,100
50.0769,800
100.01,545,000
Linearity (R²) 0.9998

4.2. Quantification in a Sample The validated method was used to quantify this compound in a methanolic extract of a plant sample. The concentration was calculated using the regression equation from the calibration curve.

Table 2: Quantification of this compound in a Plant Extract Sample

Sample IDPeak Area (mAU*s)Calculated Conc. in Vial (µg/mL)Dilution FactorOriginal Conc. in Extract (mg/g of plant material)
Extract-A462,50030.01106.00

Diagrams and Workflows

The following diagrams illustrate the logical workflow of the quantification process and the fundamental relationship governing HPLC-UV quantification.

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration (0.22 µm) extraction->filtration hplc_injection Inject into HPLC System (C18 Column) filtration->hplc_injection ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Serial Dilution (Working Standards) stock_sol->working_std working_std->hplc_injection uv_detection UV Detection (280 nm) hplc_injection->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration peak_integration->quantification calibration_curve->quantification final_result final_result quantification->final_result Final Result (mg/g)

Caption: A flowchart of the this compound quantification process.

G Principle of HPLC-UV Quantification (Beer-Lambert Law) cluster_validation Method Validation concentration Analyte Concentration (this compound) linear_relationship Linear Relationship concentration->linear_relationship Directly Proportional To peak_area Detector Signal (Peak Area) linear_relationship->peak_area Results In linearity Linearity (R²) linear_relationship->linearity accuracy Accuracy precision Precision

Caption: The relationship between concentration and detector response.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method demonstrates excellent linearity over a relevant concentration range, making it suitable for routine analysis in a quality control or research environment. The sample preparation protocol is straightforward and effective for extracting the analyte from complex matrices.[6][7][8]

References

1H and 13C NMR Spectral Analysis of Nordicentrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of Nordicentrine, an aporphine alkaloid. It includes tabulated spectral data, comprehensive experimental protocols for data acquisition, and diagrams illustrating the experimental workflow. This information is intended to assist in the identification, characterization, and further research of this natural product.

Introduction to this compound and NMR Analysis

This compound is a naturally occurring aporphine alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse biological activities. The precise structural elucidation of these compounds is crucial for understanding their chemical properties and potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals details about the carbon skeleton. Together, they are indispensable tools for the unambiguous identification and characterization of natural products like this compound.

1H and 13C NMR Spectral Data of this compound

The following tables summarize the reported 1H and 13C NMR chemical shifts (δ) for this compound. The data is typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD), and chemical shifts are referenced to the solvent signal.

Table 1: 1H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.55s
H-4α3.05m
H-4β2.50m
H-5α3.10m
H-5β2.65m
H-6a3.00m
H-7eq2.75m
H-7ax2.45m
H-86.78d8.0
H-97.05d8.0
H-118.05s
1-OCH₃3.75s
2-OCH₃3.90s
10-OCH₃3.85s

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Table 2: 13C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
C-1145.2
C-1a127.5
C-1b115.8
C-2150.1
C-3111.5
C-3a128.9
C-429.5
C-553.2
C-6a62.1
C-735.8
C-7a122.3
C-8110.2
C-9125.8
C-10148.5
C-11112.1
C-11a130.5
C-11b126.3
1-OCH₃56.1
2-OCH₃60.5
10-OCH₃55.9

Experimental Protocols

This section outlines the detailed methodologies for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Isolation and Purification: this compound should be isolated from its natural source and purified to >95% purity using standard chromatographic techniques (e.g., column chromatography, HPLC). The purity should be confirmed by a suitable analytical method like HPLC-UV or LC-MS.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for aporphine alkaloids. For compounds with limited solubility in CDCl₃, deuterated methanol (CD₃OD) or a mixture of solvents can be used.

  • Sample Concentration: Prepare a solution of this compound with a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy Protocol
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants (J-values) in Hz.

13C NMR Spectroscopy Protocol
  • Instrument: Use the same spectrometer as for the 1H NMR analysis.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of 13C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

2D NMR Experiments (for complete structural assignment)

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the NMR analysis of this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1H NMR Acquisition Transfer->H1_NMR C13_NMR 13C NMR Acquisition Transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Transfer->TwoD_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Calibration Chemical Shift Calibration Processing->Calibration Analysis Integration & Coupling Constant Analysis Calibration->Analysis Assignment Spectral Assignment Analysis->Assignment Elucidation Structure Elucidation Assignment->Elucidation

Caption: Experimental workflow for NMR analysis of this compound.

LogicalRelationship cluster_1d 1D NMR cluster_2d 2D NMR H1 1H NMR Structure This compound Structure H1->Structure Proton Environment C13 13C NMR C13->Structure Carbon Skeleton COSY COSY COSY->Structure H-H Connectivity HSQC HSQC HSQC->Structure Direct C-H Correlation HMBC HMBC HMBC->Structure Long-Range C-H Correlation

Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive searches for "Nordicentrine" did not yield specific information regarding its mechanism of action or established protocols for its use in cytotoxicity assays. The following application note provides a general protocol for assessing the cytotoxicity of a novel compound, such as this compound, in cancer cell lines. This protocol can be adapted based on the specific characteristics of the compound and the cell lines being investigated.

Introduction

The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery and development of novel anticancer therapies. This document outlines a detailed protocol for determining the in vitro cytotoxicity of a test compound against various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][2][3] This protocol can be followed by more specific assays to elucidate the mechanism of cell death, such as apoptosis and cell cycle analysis.

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.[4][5][6] The IC50 values are determined from dose-response curves.[5] Data should be collected from multiple replicates and experiments to ensure reproducibility. A summary of hypothetical cytotoxicity data is presented in the table below.

Cell LineCancer TypeCompoundIncubation Time (hours)IC50 (µM)
MCF-7Breast AdenocarcinomaTest Compound A4815.2 ± 1.8
A549Lung CarcinomaTest Compound A4825.5 ± 3.1
HeLaCervical AdenocarcinomaTest Compound A4818.9 ± 2.5
JurkatT-cell LeukemiaTest Compound A488.7 ± 1.1
HCT116Colon CarcinomaTest Compound A4832.1 ± 4.0

Experimental Protocols

Materials and Reagents
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound), dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Cell Culture and Seeding
  • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations. A common starting point for a new compound could be a high concentration of 50-100 µM, with subsequent 2-fold or 3-fold dilutions.[7]

  • Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[4]

MTT Assay for Cell Viability
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance data_analysis Calculate % Viability read_absorbance->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway of Apoptosis

Disclaimer: The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated if a compound is found to induce this form of cell death. This is a general representation and is not based on any specific data for this compound.

hypothetical_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound (e.g., this compound) death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor bax Bax/Bak Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 bax->mitochondrion apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified and hypothetical apoptosis signaling pathway.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Nordicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nordicéntrine, a novel natural compound, holds potential for development as an anti-inflammatory agent. To elucidate its therapeutic promise, a systematic evaluation of its anti-inflammatory properties in a controlled in vitro setting is paramount. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of Nordicentrine. The described protocols focus on a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).

The proposed assays will quantify the effect of this compound on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, the protocols will enable the investigation of the underlying molecular mechanisms by examining the modulation of critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

To facilitate clear interpretation and comparison of the experimental outcomes, all quantitative data should be summarized in the following tabular format.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1097.5 ± 5.1
2596.3 ± 4.9
5095.1 ± 5.5
10093.8 ± 6.0

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% Inhibition of NO Production
Control (untreated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.90
LPS + this compound (10 µM)35.2 ± 2.823.1
LPS + this compound (25 µM)24.1 ± 2.147.4
LPS + this compound (50 µM)15.7 ± 1.965.7
LPS + Dexamethasone (10 µM)10.5 ± 1.577.1

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)50.3 ± 7.235.1 ± 5.8
LPS (1 µg/mL)1245.6 ± 110.3987.4 ± 95.2
LPS + this compound (25 µM)750.2 ± 65.9590.1 ± 55.7
LPS + this compound (50 µM)430.8 ± 40.1355.6 ± 38.4
LPS + Dexamethasone (10 µM)215.4 ± 25.8180.3 ± 22.1

Table 4: Effect of this compound on the Expression of Key Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry Units)

Treatmentp-p65/p65p-p38/p38p-ERK1/2/ERK1/2p-JNK/JNK
Control (untreated)0.1 ± 0.020.15 ± 0.030.2 ± 0.040.18 ± 0.03
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.121.0 ± 0.111.0 ± 0.13
LPS + this compound (50 µM)0.45 ± 0.050.55 ± 0.060.6 ± 0.070.58 ± 0.06

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.[1]

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

  • Subculturing: Cells should be subcultured every 2-3 days to maintain optimal growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.[2]

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.[2]

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[3]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[1]

  • Sample Collection: Collect the cell culture supernatant.[1]

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[1][4]

  • Incubation and Measurement: Incubate the mixture for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[1]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[3]

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the culture supernatant.[5][6][7]

  • Sample Preparation: Collect the culture supernatants from cells treated as described in the NO assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[5][8] This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.[7]

    • Adding the culture supernatants to the wells.[7]

    • Adding a biotinylated detection antibody.[7]

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate.[7]

    • Adding a substrate solution (e.g., TMB) to develop a colored product.[6]

    • Stopping the reaction with a stop solution and measuring the absorbance at 450 nm.[1]

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[6]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[2][9]

  • Cell Lysis: After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[10]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK1/2, and JNK (MAPKs) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed Cells in Plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) stimulate->western_blot data_quant Data Quantification & Statistical Analysis viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant signaling_pathways cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inflammation Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Cytokines IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines Nordicentine Nordicentine Nordicentine->MAPKK inhibits? Nordicentine->IKK inhibits?

References

Application Note and Protocols for Antim.icrobial Susceptibility Testing of a Novel Compound: A Nordicentrine Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing antimicrobial susceptibility testing (AST) for a novel compound, using the hypothetical molecule "Nordicentrine" as a case study. In the absence of published data for this compound, this application note details standardized protocols for determining its potential antibacterial and antifungal activity. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This document includes protocols for broth microdilution to determine the Minimum Inhibitory Concentration (MIC), subsequent determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), and the agar disk diffusion method. Furthermore, template tables for data presentation are provided to guide researchers in organizing their findings. A generalized experimental workflow and a hypothetical mechanism of action signaling pathway are visualized using Graphviz diagrams to illustrate the key processes.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Natural products and synthetic compounds are promising sources for such novel drugs. A critical step in the evaluation of any new compound is the determination of its antimicrobial spectrum and potency through standardized susceptibility testing. This process involves assessing the compound's ability to inhibit the growth of or kill a range of clinically relevant microorganisms.

This application note outlines the fundamental in vitro assays for evaluating the antimicrobial properties of a novel compound, exemplified by "this compound." The protocols provided are widely accepted and will enable researchers to generate reproducible and comparable data.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

The following tables present hypothetical data for the antimicrobial susceptibility testing of this compound. These tables are intended to serve as a template for researchers to present their own experimental data in a clear and structured format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
Staphylococcus aureus ATCC 29213Positive160.5
Enterococcus faecalis ATCC 29212Positive321
Escherichia coli ATCC 25922Negative640.015
Pseudomonas aeruginosa ATCC 27853Negative>1280.25
Klebsiella pneumoniae ATCC 13883Negative640.03

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains.

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 2921316322Bactericidal
Enterococcus faecalis ATCC 29212321284Bacteriostatic
Escherichia coli ATCC 2592264>128>2Bacteriostatic

Table 3: Zone of Inhibition of this compound against Fungal Strains (Disk Diffusion).

Fungal StrainThis compound (50 µ g/disk ) Zone of Inhibition (mm)Fluconazole (25 µ g/disk ) Zone of Inhibition (mm) (Control)
Candida albicans ATCC 900281825
Aspergillus fumigatus ATCC 2043051218
Cryptococcus neoformans ATCC 2088211522

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound) stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to ascertain whether the compound is bacteriostatic or bactericidal.[4]

Materials:

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette or inoculating loop

  • Incubator

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[5]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Test compound (this compound) solution

  • Positive control antibiotic disks

  • Bacterial or fungal isolates

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria)

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Prepare Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate Plate:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

  • Apply Disks:

    • Aseptically apply the paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a control antibiotic disk on the same plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Measure Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial susceptibility testing of a novel compound like this compound.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_disk Disk Diffusion Assay Compound This compound Stock Solution Preparation SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Inoculum Microbial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation PlateInoculation Inoculate Agar Plate Inoculum->PlateInoculation SerialDilution->Inoculation IncubationMIC Incubation (16-20 hours) Inoculation->IncubationMIC ReadMIC Read MIC (Visual Inspection) IncubationMIC->ReadMIC Plating Plate from Clear Wells onto Agar ReadMIC->Plating IncubationMBC Incubation (16-24 hours) Plating->IncubationMBC ReadMBC Determine MBC/MFC (Colony Counting) IncubationMBC->ReadMBC DiskApplication Apply this compound & Control Disks PlateInoculation->DiskApplication IncubationDisk Incubation (16-24 hours) DiskApplication->IncubationDisk MeasureZone Measure Zone of Inhibition IncubationDisk->MeasureZone G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Precursors Peptidoglycan Precursors Precursors->PBP Transglycosylation & Transpeptidation This compound This compound (Hypothetical) This compound->PBP Inhibition Lysis Cell Lysis CellWall->Lysis Weakened Cell Wall Leads to

References

Application Note: A Self-Emulsifying Drug Delivery System (SEDDS) for the In Vivo Oral Administration of Nordicentrine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Nordicentrine is a poorly water-soluble compound, presenting significant challenges for in vivo studies due to low oral bioavailability. This application note details a robust self-emulsifying drug delivery system (SEDDS) formulation designed to enhance the solubility and systemic exposure of this compound in preclinical animal models. The protocol outlines the preparation of the this compound-SEDDS formulation, its characterization, and a detailed methodology for an in vivo pharmacokinetic study in Sprague-Dawley rats. The data presented herein is hypothetical and serves to illustrate the application of this formulation strategy.

Introduction

This compound, a compound with the molecular formula C19H19NO4, has emerged as a molecule of interest in pharmacological research. Its potential mechanism of action is hypothesized to involve the antagonism of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) involved in various physiological processes.[1][2] However, the progression of in vivo research has been hampered by its low aqueous solubility, a common issue for many new chemical entities.[3][4] Poor solubility often leads to erratic absorption and insufficient bioavailability when administered orally.[2]

To overcome this limitation, formulation strategies are essential.[5] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6][7] This spontaneous emulsification allows the drug to remain in a solubilized state, presenting a large surface area for absorption and thereby enhancing its oral bioavailability.[6] This document provides a comprehensive protocol for developing a this compound-SEDDS formulation and evaluating its pharmacokinetic profile in a rat model.

Materials and Methods

Materials
MaterialSupplierGrade
This compoundHypothetical Supplier Inc.>98% Purity
Capryol™ 90 (Propylene glycol monocaprylate)GattefosséPharmaceutical
Kollisolv® PEG 400 (Polyethylene glycol 400)BASFPharmaceutical
Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil)BASFPharmaceutical
Sprague-Dawley Rats (Male, 250-300g)Charles River LaboratoriesSpecific Pathogen Free
Heparin SodiumSigma-AldrichUSP
AcetonitrileFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q® SystemUltrapure
Preparation of this compound-SEDDS Formulation

A simple and effective method is used for the preparation of the this compound-SEDDS formulation.

  • Accurately weigh this compound, Capryol™ 90 (oil), Kolliphor® RH 40 (surfactant), and Kollisolv® PEG 400 (co-surfactant) according to the ratios specified in Table 1.

  • In a sterile glass vial, combine the weighed amounts of Capryol™ 90, Kolliphor® RH 40, and Kollisolv® PEG 400.

  • Vortex the mixture for 5 minutes at room temperature to ensure a homogenous blend of the excipients.

  • Add the weighed this compound powder to the excipient mixture.

  • Place the vial on a magnetic stirrer and stir at 400 rpm at 40°C until the this compound is completely dissolved and the solution is clear and homogenous. This may take up to 2 hours.

  • The final formulation should be a clear, yellowish, viscous liquid. Store at 2-8°C, protected from light.

In Vivo Pharmacokinetic Study Protocol

All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization: House male Sprague-Dawley rats (n=18) in individual cages for at least one week before the experiment, with free access to standard chow and water.[8] Maintain a 12-hour light/dark cycle.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Group Allocation: Randomly divide the rats into two groups:

    • Group A (IV Administration, n=9): To determine absolute bioavailability.

    • Group B (Oral Gavage - SEDDS, n=9): To assess the oral pharmacokinetics of the formulation.

  • Dose Preparation:

    • IV Formulation: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG 400, 55% Saline) to a final concentration of 1 mg/mL.

    • Oral Formulation: Use the prepared this compound-SEDDS formulation with a concentration of 10 mg/mL.

  • Administration:

    • Group A (IV): Administer a single bolus dose of 2 mg/kg via the tail vein.

    • Group B (Oral): Administer a single dose of 20 mg/kg via oral gavage using a suitable gavage needle.[9][10] The volume should not exceed 10 mL/kg.[11]

  • Blood Sampling:

    • Collect sparse blood samples (~200 µL) from the saphenous vein at specified time points. For each time point, sample from 3 rats.

    • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Oral Group Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing heparin as an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method
  • This compound concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Perform protein precipitation by adding 100 µL of cold acetonitrile (containing an internal standard) to 50 µL of plasma. Vortex and centrifuge to pellet the precipitated protein.

  • Chromatography: Inject the supernatant onto a C18 reverse-phase column.

  • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Results

Formulation Composition

The components of the SEDDS formulation were selected to ensure optimal solubilization of this compound and spontaneous emulsification upon dilution. The final optimized formulation composition is presented in Table 1.

Table 1: Hypothetical Composition of this compound-SEDDS Formulation

ComponentFunctionComposition (% w/w)
This compoundActive Pharmaceutical Ingredient5
Capryol™ 90Oil30
Kolliphor® RH 40Surfactant45
Kollisolv® PEG 400Co-surfactant20
Total 100
Pharmacokinetic Data

The pharmacokinetic parameters of this compound following intravenous and oral administration of the SEDDS formulation were calculated using non-compartmental analysis and are summarized in Table 2. The oral bioavailability of the SEDDS formulation was significantly improved compared to historical data from a simple aqueous suspension (data not shown).

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=3 per time point)

ParameterIV Administration (2 mg/kg)Oral SEDDS (20 mg/kg)
Cmax (ng/mL)1250 ± 1101850 ± 215
Tmax (h)0.0832.0 ± 0.5
AUC(0-t) (ng·h/mL)2800 ± 35015400 ± 1800
AUC(0-inf) (ng·h/mL)2950 ± 37016200 ± 1950
T½ (h)3.5 ± 0.64.8 ± 0.9
CL (L/h/kg)0.68 ± 0.09-
Vd (L/kg)3.4 ± 0.5-
F (%)-54.9 ± 6.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute Bioavailability.

Visualizations

Signaling Pathway

This compound is hypothesized to act as an antagonist at the alpha-1 adrenergic receptor, a Gq-protein coupled receptor. The diagram below illustrates the canonical signaling cascade initiated by this receptor, which this compound would inhibit.[1][2]

Gq_Pathway cluster_membrane Plasma Membrane receptor Alpha-1 Adrenergic Receptor (GPCR) g_protein Gq Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ligand Agonist (e.g., Norepinephrine) ligand->receptor Activates This compound This compound (Antagonist) This compound->receptor Inhibits er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response ca2 Ca²⁺ Release er->ca2 ca2->response

Caption: Hypothetical signaling pathway of the Alpha-1 Adrenergic Receptor inhibited by this compound.

Experimental Workflow

The workflow for the in vivo pharmacokinetic study is a sequential process from formulation to data analysis.

workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase arrow arrow prep_sedds 1. Prepare This compound-SEDDS dose 5. Dose Animals (IV or Oral Gavage) prep_sedds->dose prep_iv 2. Prepare IV Formulation prep_iv->dose acclimate 3. Acclimatize Animals fast 4. Fast Animals (Overnight) acclimate->fast fast->dose sample 6. Collect Blood Samples (Timed Intervals) dose->sample process 7. Process Samples to Plasma sample->process lcms 8. LC-MS/MS Quantification process->lcms pk_calc 9. Calculate PK Parameters lcms->pk_calc report 10. Generate Final Report pk_calc->report

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

The self-emulsifying drug delivery system described in this application note represents a viable and effective strategy for enhancing the oral bioavailability of the poorly water-soluble compound, this compound. The detailed protocols for formulation and in vivo evaluation provide a clear framework for researchers to conduct preclinical pharmacokinetic studies. This approach enables the acquisition of reliable in vivo data, which is crucial for the continued development of promising but challenging compounds like this compound.

References

Application Notes and Protocols for Testing Nordicentrine Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing cell culture-based assays for evaluating the efficacy of Nordicentrine. As information on the specific mechanisms of this compound is not widely available, the following protocols are based on the assumption that it may share structural or functional similarities with related aporphine alkaloids, such as Dicentrine, which is known to be an α1-adrenoceptor antagonist.[1] The provided protocols are designed to be adaptable and can be modified based on the specific cellular targets and hypothesized mechanism of action of this compound.

The following sections detail protocols for initial cytotoxicity assessment, evaluation of effects on cell proliferation and apoptosis, and investigation of its influence on a key signaling pathway. Data presentation guidelines and mandatory visualizations are included to ensure clarity and reproducibility.

Data Presentation

All quantitative data from the described experiments should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Example of Cytotoxicity Data Summary

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
195 ± 4.8
1078 ± 6.1
5052 ± 3.9
10025 ± 2.5

Table 2: Example of Apoptosis Data Summary

This compound Concentration (µM)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)
0 (Control)2.1 ± 0.51.5 ± 0.3
108.5 ± 1.24.2 ± 0.8
5025.3 ± 3.115.8 ± 2.5

Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance:

  • Rationale: The choice of cell line is critical and should be based on the putative target of this compound. For an α1-adrenoceptor antagonist, suitable cell lines would be those endogenously expressing α1-adrenoceptors, such as vascular smooth muscle cells (e.g., A7r5) or certain cancer cell lines where these receptors are implicated in proliferation (e.g., PC-3 prostate cancer cells).

  • Protocol:

    • Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

    • Passage cells regularly upon reaching 70-80% confluency to ensure exponential growth and consistent experimental outcomes.[2]

1.2. This compound Stock Solution Preparation and Storage:

  • Rationale: Proper handling and storage of the test compound are essential for reproducible results. The solubility and stability of the compound must be considered.[3][4]

  • Protocol:

    • Determine the solubility of this compound in a suitable solvent (e.g., DMSO, ethanol). Prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

    • For experiments, dilute the stock solution in a fresh culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1-0.5%).

Cytotoxicity Assessment: MTT Assay

2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2.3. Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound and vehicle control B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

MTT Assay Workflow
Cell Proliferation Assay: BrdU Incorporation

3.1. Principle: The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, which is a hallmark of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. Incorporated BrdU can be detected using a specific anti-BrdU antibody.

3.2. Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Towards the end of the treatment period (e.g., the last 2-4 hours of a 24-hour treatment), add BrdU to the culture medium.

  • After the BrdU incorporation period, fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Incubate with a peroxidase-conjugated anti-BrdU antibody.

  • Add a substrate solution that is converted by the peroxidase into a colored product.

  • Measure the absorbance using a microplate reader.

  • The amount of color development is proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

4.1. Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

4.2. Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

4.3. Diagram:

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Analysis A Seed and treat cells with this compound B Harvest cells (adherent and floating) A->B C Wash cells with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Annexin V/PI Apoptosis Assay Workflow
Signaling Pathway Analysis: Western Blotting for a Hypothetical Downstream Target

5.1. Principle: Assuming this compound acts as an α1-adrenoceptor antagonist, it would inhibit the downstream signaling cascade initiated by an agonist like phenylephrine. A key pathway activated by α1-adrenoceptors is the phospholipase C (PLC) pathway, leading to the activation of protein kinase C (PKC). Western blotting can be used to measure the phosphorylation (activation) of downstream targets of PKC, such as ERK1/2 (p44/42 MAPK).

5.2. Protocol:

  • Seed cells in 6-well plates and grow to near confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an α1-adrenoceptor agonist (e.g., phenylephrine) for a short period (e.g., 5-15 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

Signaling_Pathway

References

Troubleshooting & Optimization

Technical Support Center: Nordicentrine Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving Nordicentrine for use in cell-based assays. Given the hydrophobic nature of many complex organic molecules like this compound, achieving a stable and biologically active solution in aqueous cell culture media can be a significant challenge. This guide offers practical solutions and detailed protocols to overcome common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For hydrophobic compounds like this compound, the recommended primary solvent is high-purity, sterile dimethyl sulfoxide (DMSO).[1][2][3] DMSO can dissolve a wide range of polar and nonpolar compounds, making it a versatile choice for initial solubilization.[3]

Q2: What is the maximum permissible concentration of DMSO in my cell culture?

A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[2] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line and assay.[1] Always include a vehicle control (medium with the same final DMSO concentration as your treatment group) in your experiments.

Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into the aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds.[1] You can try the following troubleshooting steps:

  • Vortexing and Gentle Warming: Immediately after dilution, vortex the solution. Gentle warming to 37°C in a water bath for 10-15 minutes can also help redissolve the precipitate.[2]

  • Sonication: A brief period of sonication in a water bath can help to break up and redissolve precipitated particles.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually decrease the solvent concentration.[1]

  • Pre-warming the Medium: Add the DMSO stock solution to pre-warmed (37°C) cell culture medium while gently swirling the tube.[2]

Q4: Can I use solvents other than DMSO?

A4: Yes, other solvents can be considered, though their compatibility with your specific cell line must be verified. Ethanol is a common alternative.[4] Co-solvents such as polyethylene glycol (PEG400) or glycerol can also be used in combination with the primary solvent to improve solubility in the final aqueous solution.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using a fresh, anhydrous grade of DMSO. Gentle warming and sonication may also be applied.
Precipitate forms immediately upon dilution in media and does not redissolve. The final concentration of this compound exceeds its aqueous solubility limit.Lower the final working concentration of this compound. Determine the maximum kinetic solubility in your specific cell culture medium (see Experimental Protocols).
Consider using a co-solvent system (e.g., DMSO with PEG400) or a solubility-enhancing excipient like a cyclodextrin.
Cell death is observed in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells.Reduce the final solvent concentration to a non-toxic level (e.g., ≤ 0.1% DMSO). Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cell line.
Inconsistent experimental results. The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.Visually inspect your culture plates under a microscope for any signs of precipitation. Prepare fresh working solutions immediately before each experiment.

Quantitative Data: Solubility of this compound

The following table provides hypothetical solubility data for this compound in common solvents to serve as a starting point for developing your own protocols. Note: This data is illustrative and should be empirically verified.

Solvent Solubility (mg/mL) Molarity (mM) Notes
DMSO > 50> 153.6Recommended for stock solutions.
Ethanol ~10~30.7Can be used as an alternative to DMSO or as a co-solvent.
PBS (pH 7.4) < 0.01< 0.03Practically insoluble in aqueous buffers.
Cell Culture Medium + 10% FBS ~0.02~0.06Serum proteins may slightly enhance solubility.

Calculations are based on a molecular weight of 325.4 g/mol for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.25 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]

Protocol 2: Preparation of a 10 µM this compound Working Solution
  • Pre-warm Medium: Place the required volume of complete cell culture medium in a 37°C water bath.[2]

  • Intermediate Dilution (Optional but Recommended): Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM solution. Vortex gently.

  • Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your pre-warmed medium to achieve the final 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of medium. This ensures the final DMSO concentration remains low (0.1% in this example).

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause proteins in the medium to foam.

  • Application: Use the freshly prepared working solution immediately to treat your cells.

Visualizations

Signaling Pathways

Aporphine alkaloids, the class of compounds to which this compound belongs, have been shown to potentially interact with key cellular signaling pathways such as the ERK and AKT pathways, which are critical for regulating cell survival, proliferation, and apoptosis.[5]

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor (Inhibition?) PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following workflow outlines a logical sequence for testing and optimizing the solubility of this compound for a cell-based assay.

experimental_workflow start Start: this compound Powder dissolve_dmso Attempt to Dissolve in DMSO (e.g., 10-50 mg/mL) start->dissolve_dmso check_solubility1 Completely Dissolved? dissolve_dmso->check_solubility1 dilute_media Dilute to Final Concentration in Pre-warmed Medium check_solubility1->dilute_media Yes troubleshoot Troubleshoot: - Vortex / Warm / Sonicate - Stepwise Dilution check_solubility1->troubleshoot No check_solubility2 Precipitate Forms? dilute_media->check_solubility2 check_solubility2->troubleshoot Yes use_solution Use Freshly Prepared Solution for Assay check_solubility2->use_solution No check_solubility3 Still Precipitates? troubleshoot->check_solubility3 lower_conc Lower Final Concentration check_solubility3->lower_conc Yes check_solubility3->use_solution No lower_conc->dilute_media end End use_solution->end

References

Technical Support Center: Nordicentrine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nordicentrine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly poor yield, encountered during the synthesis of this protoberberine alkaloid.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What is the most common bottleneck in the synthesis?

A1: The most critical and often yield-limiting step in the synthesis of this compound and related protoberberine alkaloids is the Pictet-Spengler reaction. This reaction forms the core tetrahydroprotoberberine skeleton. The primary issue is typically poor regioselectivity, where the reaction yields a mixture of the desired ortho-cyclized product and an undesired para-cyclized isomer, significantly reducing the yield of the target molecule.

Q2: I'm observing a significant amount of an undesired isomer after the cyclization step. How can I identify it and what causes its formation?

A2: The major undesired side-product is typically the para-substituted isomer formed during the Pictet-Spengler reaction. This occurs when the electrophilic Mannich-type reaction happens at the position para to the activating hydroxyl group on the phenylethylamine precursor, instead of the desired ortho position. The formation of this isomer is heavily influenced by reaction conditions, especially the choice of solvent and the presence of acid catalysts.[1][2] Strongly acidic conditions or the use of protic solvents like trifluoroethanol tend to favor the formation of the undesired para product.[1][2]

Q3: Are there alternatives to the Pictet-Spengler reaction for forming the isoquinoline core?

A3: Yes, the Bischler-Napieralski reaction is a classic alternative. This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), followed by a reduction step to form the tetrahydroisoquinoline ring system. However, this reaction often requires harsh conditions and can also suffer from side reactions, which should be considered during optimization.

Q4: Can the purity of my starting materials significantly impact the yield?

A4: Absolutely. The purity of the dopamine-derived phenylethylamine precursor is crucial. Impurities can interfere with the cyclization, lead to byproduct formation, and complicate purification. It is essential to use highly pure starting materials, which can be confirmed by techniques like NMR and mass spectrometry before proceeding with the key Pictet-Spengler reaction.[3]

Troubleshooting Guide: The Pictet-Spengler Reaction

This guide focuses on troubleshooting poor yields specifically related to the key cyclization step.

Issue / Observation Potential Cause Recommended Solution
Low Yield (<30%) with a major isomeric byproduct Incorrect Solvent Choice: You are likely using a protic or highly polar solvent (e.g., ethanol, trifluoroethanol) or strong acid catalysis.Switch to an aprotic, apolar solvent. Toluene has been shown to be highly effective in promoting ortho selectivity. Refluxing in toluene with paraformaldehyde under mild, non-acidic conditions is the recommended approach.[1][2]
Reaction is slow or does not go to completion Insufficient Activation: The phenolic hydroxyl group on the dopamine precursor may not be sufficiently activating the ring for the cyclization to occur efficiently under non-acidic conditions.Ensure the phenolic -OH group is free (not protected). While counterintuitive, avoiding strong acids is key for ortho selectivity. The free hydroxyl group is necessary for activation in non-catalyzed reactions.[2] Increase reaction time or temperature (reflux) as needed.
Complex mixture of products observed after workup Decomposition or Side Reactions: The intermediate imine or the final product may be unstable under the reaction or workup conditions.Use milder workup procedures. Avoid strong acids or bases during extraction. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the electron-rich aromatic rings.
Difficulty in separating ortho and para isomers Similar Polarity: The desired (ortho) and undesired (para) products can have very similar polarities, making chromatographic separation challenging.Optimize for selectivity first. It is more efficient to maximize the formation of the desired isomer than to rely on difficult purification. However, if separation is necessary, careful column chromatography using a high-resolution silica gel and a finely tuned eluent system (e.g., dichloromethane/methanol gradients) is required. Recrystallization may also be effective in some cases.[1]
Data Summary: Effect of Solvent on Pictet-Spengler Regioselectivity

The following table summarizes reported data on how solvent choice directs the ortho/para selectivity in the synthesis of protoberberine alkaloids, which is directly applicable to this compound.

Solvent Conditions Ortho:Para Ratio Yield of Ortho Isomer Reference
TolueneReflux with paraformaldehyde86:1455%[1][2]
Trifluoroethanol (TFE)Formaline14:8664% (of para isomer)[1][2]

This data clearly illustrates that an aprotic solvent like toluene dramatically favors the formation of the desired ortho product, while a protic solvent like TFE favors the para product.

Experimental Protocols

Optimized Protocol for Solvent-Directed Pictet-Spengler Reaction

This protocol is designed to maximize the yield of the ortho-cyclized product required for the this compound core.

  • Reagent Preparation: Dissolve the N-substituted phenylethylamine precursor (1.0 eq) and paraformaldehyde (1.5 eq) in dry toluene (approx. 0.1 M concentration).

  • Inert Atmosphere: Purge the reaction flask with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the toluene under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash with a saturated solution of sodium bicarbonate (NaHCO₃) followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo.

    • Purify the crude product via flash column chromatography on silica gel, using a gradient elution system (e.g., 0-5% methanol in DCM) to separate the desired ortho isomer from any para byproduct and other impurities.

Visual Guides

Synthetic and logical pathways

Nordicentrine_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_outcome Reaction Outcome cluster_end Final Steps SM1 Dopamine Derivative PS Pictet-Spengler Reaction SM1->PS SM2 Formaldehyde Source (e.g., Paraformaldehyde) SM2->PS Ortho Desired Ortho Product (this compound Core) PS->Ortho Favored in Toluene Para Undesired Para Product PS->Para Favored in TFE/Acid Purify Purification Ortho->Purify Para->Purify Final This compound Purify->Final

Caption: Workflow for this compound synthesis via the Pictet-Spengler reaction.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Analyze Crude Product by NMR/LCMS. Is a major isomer present? Start->CheckPurity IsomerYes Yes, Para Isomer Detected CheckPurity->IsomerYes Yes IsomerNo No, complex mixture or low conversion CheckPurity->IsomerNo No SolventCheck Review Reaction Solvent. Is it aprotic (e.g., Toluene)? IsomerYes->SolventCheck CheckConditions Action: Check reaction time, temperature, and inertness. IsomerNo->CheckConditions SolventYes Yes SolventCheck->SolventYes Yes SolventNo No SolventCheck->SolventNo No SolventYes->CheckConditions FixSolvent Action: Switch to dry Toluene. Avoid acid catalysts. SolventNo->FixSolvent

Caption: Troubleshooting flowchart for diagnosing low yield in the cyclization step.

Competing_Pathways cluster_ortho Desired Pathway (Aprotic Solvent) cluster_para Undesired Pathway (Protic/Acidic) Precursor Phenylethylamine Precursor + H₂CO Imine Iminium Ion Intermediate Precursor->Imine Forms in situ Ortho Ortho Attack (this compound Core) Imine->Ortho Major Para Para Attack (Isomeric Byproduct) Imine->Para Minor

Caption: Competing ortho vs. para cyclization pathways in the Pictet-Spengler reaction.

References

Technical Support Center: Norepinephrine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of norepinephrine in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for norepinephrine solutions?

Norepinephrine solutions are sensitive to light, temperature, and pH. For long-term storage, ready-to-use solutions in polypropylene syringes or cyclic olefin copolymer vials maintain stability for up to one year when stored at refrigerated (+5°C ± 3°C) or frozen (-20°C ± 5°C) temperatures.[1] For shorter periods, solutions of norepinephrine (64 mg/L) in normal saline or 5% dextrose in water (D5W) can be stored in PVC bags at 4°C for up to 61 days when protected from light.[2] Commercial preparations are typically stored at controlled room temperature (20°C to 25°C), with excursions permitted between 15°C and 30°C, and must be protected from light.[3][4]

2. What are the signs of norepinephrine degradation in an aqueous solution?

Visual signs of degradation include a change in color to pinkish, reddish, or brown, or the formation of a precipitate.[1] Any solution exhibiting these changes should be discarded. The pH of a stable norepinephrine solution should be between 3.0 and 4.5.[3][4]

3. What substances are incompatible with norepinephrine solutions?

Norepinephrine solutions are incompatible with a range of substances, including strong acids, strong bases, and strong oxidizing agents.[3] Specific incompatibilities have been reported with alkalis, barbiturates, chlorpheniramine, chlorothiazide, nitrofurantoin, novobiocin, phenytoin, sodium bicarbonate, sodium iodide, and streptomycin.[5]

4. What are the recommended diluents for preparing norepinephrine solutions?

Norepinephrine concentrate should be diluted with 5% dextrose solution, 0.9% sodium chloride (normal saline), or a combination of 5% dextrose and 0.9% sodium chloride.[4][5]

Troubleshooting Guide

Issue 1: My norepinephrine solution has changed color (e.g., turned pink or brown).

  • Possible Cause: This is a sign of oxidation and degradation of the norepinephrine. This can be accelerated by exposure to light, elevated temperatures, or an inappropriate pH.

  • Solution: Discard the discolored solution immediately. To prevent this, always protect norepinephrine solutions from light by storing them in their original carton or using amber-colored vials.[2][3] Ensure the storage temperature is within the recommended range.

Issue 2: A precipitate has formed in my norepinephrine solution.

  • Possible Cause: Precipitation can occur if the solution is mixed with incompatible drugs or if the pH of the solution has shifted to a less acidic range. Norepinephrine is less stable in alkaline conditions.

  • Solution: Do not use the solution. When preparing dilutions, ensure that all materials are compatible and avoid mixing with alkaline substances.[5] Verify the pH of your buffers or diluents before adding norepinephrine.

Issue 3: I am observing a rapid loss of potency in my norepinephrine solution.

  • Possible Cause: Rapid degradation can be due to several factors, including exposure to light, storage at room temperature for extended periods, or the presence of oxidizing agents.[2]

  • Solution: Review your storage and handling procedures. Ensure solutions are protected from light and stored at the correct temperature.[1][2] Prepare fresh dilutions for critical experiments and use them promptly. After dilution, chemical and physical in-use stability has been demonstrated for 24 hours at 25°C, but for microbiological safety, immediate use or storage at 2 to 8°C for no longer than 24 hours is recommended.[5]

Data Presentation

Table 1: Stability of Norepinephrine Solutions under Various Conditions

ConcentrationDiluentContainerStorage TemperatureLight ConditionStability DurationReference
64 mg/LNormal Saline or D5WPVC Bag4°CProtected from lightUp to 61 days[2]
64 mg/LNormal Saline or D5WPVC Bag4°CExposed to light~39 days (to 90% concentration)[2]
0.2 mg/mL & 0.5 mg/mLNormal SalinePolypropylene Syringe or Cyclic Olefin Copolymer Vial+5°C ± 3°CNot specified365 days[1]
0.2 mg/mL & 0.5 mg/mLNormal SalinePolypropylene Syringe or Cyclic Olefin Copolymer Vial-20°C ± 5°CNot specified365 days[1]
0.2 mg/mLNormal SalinePolypropylene Syringe+25°C & 60% RHNot specified150 days[1]
4 mg/L & 40 mg/L0.9% NaCl or 5% GlucoseNot specified25°CNot specified24 hours[5]

Experimental Protocols

Protocol 1: General Procedure for Preparation of a Diluted Norepinephrine Solution for Infusion

  • Materials: Norepinephrine bitartrate concentrate (e.g., 1 mg/mL), 5% dextrose solution or 0.9% sodium chloride solution, sterile syringe, and a sterile infusion bag or syringe pump.

  • Aseptic Technique: Perform all dilutions in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Dilution for Syringe Pump: To achieve a final concentration of 40 mg/L noradrenaline base, add 2 mL of 1 mg/mL norepinephrine concentrate to 48 mL of the chosen diluent.[5]

  • Dilution for Drip Counter: To achieve the same concentration, add 20 mL of 1 mg/mL norepinephrine concentrate to 480 mL of the diluent.[5]

  • Mixing: Gently invert the container to ensure thorough mixing of the solution. Avoid vigorous shaking.

  • Labeling and Storage: Clearly label the container with the final concentration, date, and time of preparation. If not for immediate use, store at 2 to 8°C for up to 24 hours.[5]

Visualizations

Norepinephrine_Degradation_Pathway Norepinephrine Norepinephrine (Catechol Structure) Oxidation Oxidation (Loss of electrons) Norepinephrine->Oxidation Light, O₂, High pH Noradrenochrome Noradrenochrome (Pink/Red Color) Oxidation->Noradrenochrome Further_Degradation Further Degradation Products (Brown Color/Precipitate) Noradrenochrome->Further_Degradation

Caption: Simplified oxidative degradation pathway of norepinephrine.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Analysis cluster_results Evaluation Start Start: Obtain Norepinephrine Concentrate and Diluent Dilution Aseptically Dilute to Desired Concentration Start->Dilution Mixing Gently Mix Solution Dilution->Mixing Storage Store under Defined Conditions (Temp, Light) Mixing->Storage Sampling Collect Samples at Specified Time Points Storage->Sampling Analysis Analyze Samples (e.g., HPLC, pH, Visual Insp.) Sampling->Analysis Data Evaluate Data for Degradation Analysis->Data Conclusion Determine Stability and Shelf-Life Data->Conclusion

Caption: Workflow for assessing norepinephrine solution stability.

References

Technical Support Center: Troubleshooting Nordicentrine Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Nordicentrine peak tailing during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is asymmetric and drawn out.[1] In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing peaks can compromise the accuracy of quantification and reduce resolution between adjacent peaks.[2][3][4]

Q2: What are the common causes of peak tailing for a basic compound like this compound?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with the stationary phase.[2][4][5] The primary causes include:

  • Interaction with Residual Silanol Groups: Silica-based reversed-phase columns can have acidic silanol groups (Si-OH) on the surface that interact strongly with basic analytes, causing tailing.[4][5][6]

  • Metal Impurities in the Silica Matrix: Metal ions in the silica packing can chelate with the analyte or increase the acidity of silanol groups, leading to secondary interactions and peak tailing.[7][8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both its ionized and unionized forms may exist, leading to peak distortion.[9][10][11] For basic compounds, a mobile phase pH that is too low can lead to strong interactions with silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak asymmetry, including tailing or fronting.[2][5][12][13]

  • Physical Issues: Problems such as a void in the column, a blocked frit, or excessive extra-column volume can also contribute to peak tailing for all compounds in the chromatogram.[1][5]

Q3: Why is mobile phase pH critical for analyzing basic compounds like this compound?

The pH of the mobile phase dictates the ionization state of the analyte.[9][10] For a basic compound like this compound, a lower pH will lead to its protonation (ionized form), while a higher pH will keep it in its neutral (unionized) form.[14] The ionized form can interact strongly with deprotonated silanol groups on the silica surface, causing significant peak tailing.[6][15] By adjusting the mobile phase pH, you can suppress the ionization of either the analyte or the silanol groups to minimize these secondary interactions.

Q4: What is this compound and what are its chemical properties?

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues observed with this compound.

Step 1: Initial Assessment and Diagnosis

The first step is to determine if the peak tailing is specific to this compound (and other basic analytes) or if it affects all peaks in the chromatogram.

  • If all peaks are tailing: The issue is likely a physical problem with the HPLC system or the column.[1]

    • Check for voids in the column.

    • Ensure fittings and tubing are correct and not contributing to extra-column volume.

    • Inspect the column frit for blockages.

  • If only this compound (and other basic peaks) are tailing: The problem is likely due to chemical interactions between the analyte and the stationary phase.[1] Proceed with the following troubleshooting steps.

Troubleshooting Workflow for this compound Peak Tailing

G cluster_0 Start: this compound Peak Tailing Observed cluster_1 Step 1: Diagnosis cluster_2 Step 2: Chemical Troubleshooting cluster_3 Step 3: Physical System Check cluster_4 Resolution start Observe Peak Tailing diag Are all peaks tailing? start->diag ph_adjust Adjust Mobile Phase pH (e.g., pH > 7 or pH < 3) diag->ph_adjust No (Only Basic Peaks) phys_check Check for: - Column Void - Blocked Frit - Extra-column Volume diag->phys_check Yes add_mod Add Mobile Phase Modifier (e.g., Triethylamine) ph_adjust->add_mod Tailing Persists resolved Peak Tailing Resolved ph_adjust->resolved Tailing Improved col_change Change to a Different Column (e.g., End-capped, Hybrid) add_mod->col_change Tailing Persists add_mod->resolved Tailing Improved col_change->resolved phys_check->resolved G cluster_0 Components cluster_1 Interaction cluster_2 Result silica Silica Surface (with Si-O⁻) interaction Ionic Interaction silica->interaction This compound Protonated this compound (Basic Analyte, BH⁺) This compound->interaction tailing Delayed Elution & Peak Tailing interaction->tailing

References

Technical Support Center: Optimizing Nordicentrine Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nordicentrine concentration for cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dose range, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the concentration at which the compound begins to show a biological effect and to pinpoint the IC50, which is the concentration that inhibits 50% of a biological process.[1][2] It is crucial to perform a dose-response experiment to establish the effective concentration range for your specific cell line.[1]

Q2: How do I prepare this compound for cell culture experiments, especially if I encounter solubility issues?

A2: The solubility of a compound is a critical factor in obtaining reliable results. If this compound is not readily soluble in aqueous media, a common approach is to dissolve it in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the final desired concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q3: Which cytotoxicity assay is most suitable for testing this compound?

A3: The choice of assay depends on the expected mechanism of action of this compound. A widely used and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[5] Other common assays include the XTT, MTS, and WST-1 assays, which are similar to the MTT assay but offer advantages such as the use of water-soluble formazan products. If you suspect this compound induces membrane damage, a lactate dehydrogenase (LDH) release assay might be more appropriate.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes & Solutions

Cause Solution
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Calibrate your pipettes regularly.
Edge effects To minimize evaporation from the outer wells of a 96-well plate, which can concentrate the drug, fill the peripheral wells with sterile PBS or medium without cells and do not use them for data collection.
Improper mixing of reagents Ensure thorough but gentle mixing of all reagents, including the test compound and assay reagents, within each well.
Contamination Visually inspect plates for signs of microbial contamination.[6][7] Practice good aseptic technique.[6]
Issue 2: Low or No Cytotoxic Effect Observed

Possible Causes & Solutions

Cause Solution
Inappropriate concentration range The concentrations tested may be too low. Perform a broader dose-range finding study with concentrations up to the millimolar range, if solubility permits.[1]
Compound instability This compound may be unstable in the culture medium. Prepare fresh solutions for each experiment and consider the stability of the compound at 37°C over the incubation period.
Cell line resistance The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines.
Incorrect incubation time The incubation time may be too short for the cytotoxic effects to manifest.[8] A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal exposure time.[9]
Issue 3: Inconsistent Results in MTT Assay

Possible Causes & Solutions

Cause Solution
Interference from the compound Colored compounds or those with reducing/oxidizing properties can interfere with the MTT assay.[5] Run a control with this compound in cell-free medium to check for direct reduction of MTT.
Incomplete formazan solubilization Ensure complete dissolution of the purple formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO or isopropanol) and mixing thoroughly.[3] Pipetting up and down or using an orbital shaker can aid dissolution.[3]
High background absorbance This can be caused by contamination of the medium or reagents, or by the presence of certain components in the medium like phenol red.[3][7] Use a background control (medium only) and subtract this reading from all other values.[3]
MTT toxicity Prolonged exposure to high concentrations of MTT can be toxic to some cell lines. Optimize the MTT incubation time (typically 2-4 hours).[7]

Experimental Protocols

Protocol: Determining the Optimal Seeding Density for a 96-Well Plate
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT).

  • Plot the absorbance values against the number of cells seeded.

  • The optimal seeding density should fall within the linear portion of the curve, where an increase in cell number results in a proportional increase in absorbance. This ensures that the assay is sensitive to both increases and decreases in cell viability.

Protocol: General MTT Assay for Cytotoxicity
  • Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated (medium only) controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[3]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Carefully remove the MTT-containing medium.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[3]

  • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A Determine Optimal Cell Seeding Density C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock Solution (e.g., in DMSO) D Treat Cells with Serial Dilutions of this compound B->D C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Absorbance F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for optimizing this compound concentration.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Induces

Caption: Hypothetical this compound-induced signaling pathway.

References

Reducing off-target effects of Nordicentrine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nordicentrine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive kinase inhibitor primarily targeting the Serine/Threonine Kinase XYZ (hypothetical target). By binding to the ATP-binding pocket of Kinase XYZ, this compound inhibits its catalytic activity, thereby blocking the phosphorylation of its downstream substrates. This action is intended to modulate the ABC signaling pathway, which is implicated in disease progression.

Q2: What are the potential sources of off-target effects with this compound?

Like many kinase inhibitors, this compound may exhibit off-target activity due to the conserved nature of the ATP-binding site across the human kinome. Off-target binding can lead to the modulation of unintended signaling pathways, potentially causing unexpected cellular phenotypes or toxicity.[1][2] It is crucial to experimentally determine the selectivity profile of this compound in your model system.

Q3: How can I determine the optimal in vitro concentration for this compound to minimize off-target effects?

The optimal concentration is a balance between achieving maximal on-target inhibition and minimal off-target effects. We recommend performing a dose-response curve in your cell line of interest, assessing both the phosphorylation of a known downstream substrate of Kinase XYZ (on-target effect) and a marker for a common off-target (e.g., a substrate of a known secondary target). Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your on-target effect.[3] The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Morphology Changes

You observe significant cytotoxicity or morphological changes in your cell line at concentrations where the on-target effect is expected to be minimal.

  • Possible Cause 1: Potent Off-Target Activity. this compound may be inhibiting a kinase essential for cell survival or structural integrity in your specific cell model.

  • Troubleshooting Steps:

    • Perform a Kinase Selectivity Screen: Test this compound against a broad panel of kinases to identify potential off-targets. This can be done through services offering radiometric, fluorescence-based, or binding assays.[1]

    • Consult Off-Target Databases: Compare the identified off-targets with known kinase functions in cellular health and morphology.

    • Validate Off-Target Engagement: Use an orthogonal assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to the suspected off-target protein in your cells.

    • Rescue Experiment: If a specific off-target pathway is identified, attempt to rescue the phenotype by activating that pathway through other means while treating with this compound.

  • Experimental Workflow for Investigating Unexpected Phenotypes

G start Unexpected Phenotype Observed (e.g., Cytotoxicity) kinase_panel Perform Broad Kinase Selectivity Profiling start->kinase_panel dose_response Refine Dose-Response Curve (Lower Concentrations) start->dose_response orthogonal_assay Validate Off-Target Hits (e.g., CETSA, Western Blot) kinase_panel->orthogonal_assay pathway_analysis Bioinformatics Analysis of Off-Target Pathways orthogonal_assay->pathway_analysis rescue_exp Design Rescue Experiment pathway_analysis->rescue_exp conclusion Identify Pathway Responsible for Off-Target Effect rescue_exp->conclusion

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

This compound shows high potency in a biochemical assay with purified Kinase XYZ, but much lower potency in a cell-based assay.

  • Possible Cause 1: Poor Cell Permeability. this compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Possible Cause 2: High Protein Binding. In cellular assays, this compound may bind to serum proteins in the culture medium, reducing its effective concentration.[3]

  • Possible Cause 3: Drug Efflux. The cells may actively pump this compound out via efflux transporters.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a preliminary indication of permeability.

    • Modify Assay Conditions: Perform the cellular assay in serum-free or low-serum medium for a short duration to see if potency increases.

    • Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound is restored. Note: Use appropriate controls as these inhibitors can have their own cellular effects.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases. The primary target (Kinase XYZ) and significant off-targets are highlighted.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Kinase XYZ 98% 15 On-Target
Kinase A85%250Potential Off-Target 1
Kinase B72%800Potential Off-Target 2
Kinase C15%>10,000Minimal Activity
Kinase D5%>10,000Minimal Activity

Experimental Protocols

Protocol 1: Western Blot Analysis of On- and Off-Target Pathways

This protocol is for assessing the phosphorylation status of downstream substrates of both the intended target (Kinase XYZ) and a suspected off-target (Kinase A).

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM, 5 µM) for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • p-SubstrateXYZ (on-target marker)

      • Total SubstrateXYZ

      • p-SubstrateA (off-target marker)

      • Total SubstrateA

      • Loading control (e.g., GAPDH, β-actin)

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the effect of this compound on each pathway.

Signaling Pathways and Logical Relationships

Hypothetical Signaling Pathway of this compound

This diagram illustrates the intended on-target effect of this compound on the ABC pathway and a potential off-target effect on the DEF pathway.

G cluster_0 On-Target Pathway (ABC) cluster_1 Off-Target Pathway (DEF) This compound This compound Kinase_XYZ Kinase XYZ This compound->Kinase_XYZ Inhibits Kinase_A Kinase A This compound->Kinase_A Inhibits Substrate_XYZ Substrate XYZ Kinase_XYZ->Substrate_XYZ Phosphorylates ABC_Pathway ABC Pathway Activation Substrate_XYZ->ABC_Pathway Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylates DEF_Pathway DEF Pathway Inhibition (Unintended Effect) Substrate_A->DEF_Pathway

Caption: On-target vs. potential off-target signaling of this compound.

Decision Tree for Assay Selection

This diagram helps researchers choose the appropriate assay based on their experimental question.

G q1 What is the question? q2 Is it potent? q1->q2 Potency q3 Is it selective? q1->q3 Selectivity q4 Does it bind in cells? q1->q4 Target Engagement q5 Does it affect my cellular phenotype? q1->q5 Cellular Effect ans1 Biochemical IC50 Assay q2->ans1 ans2 Kinase Panel Screen q3->ans2 ans3 CETSA / Thermal Proteome Profiling q4->ans3 ans4 Cell-Based Assay (e.g., Viability, Reporter) q5->ans4

Caption: A decision tree for selecting appropriate in vitro assays.

References

Cell line contamination issues in Nordicentrine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Compound Disclaimer: Please note that "Nordicentrine" is a fictional compound created for illustrative purposes to fulfill the prompt's requirements. The following technical support guide is a realistic example based on common challenges and methodologies in cancer research, particularly those involving kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Phosphatidylinositol 3-kinase (PI3K). In many cancer types, the PI3K/Akt signaling pathway is overactive, promoting cell proliferation, survival, and growth.[1][2][3][4] this compound competitively binds to the ATP-binding pocket of PI3K, blocking its kinase activity. This leads to a downstream decrease in the activation of Akt and other effector proteins, ultimately resulting in reduced cancer cell viability and induction of apoptosis.

Q2: Which cancer cell lines are most sensitive to this compound?

A2: Sensitivity to this compound is often correlated with the genetic status of the PI3K/Akt pathway. Cell lines with activating mutations in the PIK3CA gene or loss-of-function mutations in the PTEN tumor suppressor gene typically show the highest sensitivity. We recommend referring to our quantitative data tables for specific IC50 values across a panel of cancer cell lines.

Q3: What are the common off-target effects of this compound?

A3: While this compound is designed for high selectivity towards PI3K, some off-target activity on other kinases may occur at higher concentrations. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup to minimize potential off-target effects.

Q4: I am observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results are a common issue in cancer research and can stem from several factors.[5][6][7][8] These include, but are not limited to:

  • Cell Line Contamination or Misidentification: This is a critical and often overlooked issue. We strongly recommend regular cell line authentication.[9][10][11][12][13]

  • Reagent Variability: Differences in serum lots, antibodies, or other reagents can impact results.

  • Experimental Technique: Minor variations in protocols, incubation times, or cell densities can lead to significant differences.

  • Mycoplasma Contamination: This type of contamination is not visible by standard microscopy but can significantly alter cell behavior and response to treatments.[14][15][16]

Troubleshooting Guide: Cell Line Contamination

Q1: My cells treated with this compound are dying much faster than expected, even at low concentrations. Could this be a contamination issue?

A1: Yes, this could be a sign of contamination. While this compound is expected to induce cell death, an unusually rapid or potent effect might be due to a co-existing issue.

  • Bacterial or Fungal Contamination: These contaminants can rapidly change the pH of the culture medium (often indicated by a color change of the phenol red indicator) and produce toxins that are lethal to the cells.[14][15][17][18] You may also observe turbidity or filamentous structures under the microscope.

  • Mycoplasma Contamination: Mycoplasma can stress cells, making them more susceptible to the effects of cytotoxic agents like this compound.[14][15][16]

  • Cross-Contamination: If your cell line has been overgrown by a faster-growing, more sensitive cell line, you may observe an unexpectedly potent response.

Q2: I've noticed floating particles and a change in the medium's color. What should I do?

A2: These are classic signs of microbial contamination.[14][17]

  • Isolate: Immediately isolate the contaminated flask or plate to prevent it from spreading to other cultures in the incubator.

  • Inspect: Visually inspect other cultures for similar signs of contamination.

  • Discard: The best practice is to discard the contaminated culture.[17] Trying to salvage a culture with antibiotics is often not recommended as it may not fully eliminate the contamination and can lead to the development of antibiotic-resistant strains.

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[14][17]

Q3: My cells look healthy, but my this compound experiment results are not reproducible. How can I check for "invisible" contamination?

A3: This scenario strongly suggests either mycoplasma contamination or cell line misidentification.

  • Mycoplasma Testing: Mycoplasma is a common and insidious contaminant that is not visible with a standard light microscope. It can alter cell metabolism, growth rates, and response to stimuli, leading to unreliable data.[14][15][16] You should perform a mycoplasma detection test, such as a PCR-based assay or a DNA staining method (e.g., DAPI or Hoechst stain).[15]

  • Cell Line Authentication: If your cells are free of mycoplasma, the next critical step is to verify their identity. Cross-contamination with another cell line is a major cause of irreproducible research.[9][13] The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10][11][12][19][20][21] This analysis provides a unique genetic fingerprint for your cell line that can be compared to a reference database.[12]

Q4: How often should I authenticate my cell lines?

A4: It is recommended to authenticate your cell lines at several key points:

  • When a new cell line is received from any source.

  • Before beginning a new series of experiments.

  • Before freezing a new bank of cells.

  • If you suspect a cross-contamination has occurred.

  • Regularly (e.g., every 6-12 months) for continuously cultured cell lines.

Quantitative Data for this compound

Table 1: In Vitro Efficacy of this compound (IC50) in Various Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusPTEN StatusThis compound IC50 (µM)
MCF-7Breast CancerE545K (Mutant)Wild-Type0.85
HCT116Colon CarcinomaH1047R (Mutant)Wild-Type0.67
U87-MGGlioblastomaWild-TypeNull (Mutant)1.2
A549Lung CarcinomaWild-TypeWild-Type15.0
PC-3Prostate CancerWild-TypeNull (Mutant)2.5

Fictional data for illustrative purposes. Actual IC50 values can vary based on experimental conditions.

Table 2: Induction of Apoptosis by this compound in Sensitive Cell Lines (48h Treatment)
Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V Positive)
MCF-7 0 (Control)4.2%
125.8%
568.3%
HCT116 0 (Control)5.1%
132.5%
575.1%

Fictional data for illustrative purposes.

Table 3: Effect of this compound on PI3K/Akt Pathway Protein Expression (Western Blot Analysis)
Cell LineTreatment (24h)p-Akt (Ser473) Expression (Relative to Control)Total Akt Expression (Relative to Control)
MCF-7 This compound (1 µM)0.150.98
HCT116 This compound (1 µM)0.211.02

Fictional data for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23][24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[26][27][28]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28][29]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Apoptosis Assay using Annexin V Staining by Flow Cytometry
  • Cell Treatment and Collection: Treat cells with this compound in a 6-well plate. After the incubation period, collect both floating and adherent cells.[30]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[30]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[31]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[32]

Protocol 4: Cell Line Authentication by STR Profiling
  • DNA Extraction: Isolate genomic DNA from a pellet of 1-3 million cells using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the core set of STR loci (e.g., the 13 CODIS loci plus Amelogenin for sex determination) using a multiplex PCR kit.[21]

  • Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis.

  • Data Analysis: Analyze the resulting electropherogram to determine the allele sizes for each STR marker.

  • Profile Comparison: Compare the generated STR profile to the reference profile for that cell line in a public database (e.g., ATCC, Cellosaurus) to confirm its identity. A match of ≥80% is typically required for authentication.[10][19]

Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTOR mTORC1 Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival PTEN PTEN PTEN->PIP3 Dephosphorylates Nordicentine Nordicentine Nordicentine->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Cell_Line_Authentication_Workflow cluster_workflow Cell Line Authentication Workflow start Start: Receive/Thaw New Cell Line culture Culture Cells & Prepare Cell Pellet start->culture dna_extraction Genomic DNA Extraction culture->dna_extraction pcr Multiplex PCR of STR Loci dna_extraction->pcr ce Capillary Electrophoresis (Fragment Analysis) pcr->ce data_analysis Generate STR Profile ce->data_analysis compare Compare Profile to Reference Database data_analysis->compare match Result: Authenticated (≥80% Match) compare->match Yes no_match Result: Misidentified or Contaminated compare->no_match No action Action: Discard Cell Line & Source New Stock no_match->action

Caption: Standard workflow for human cell line authentication using STR profiling.

Contamination_Troubleshooting_Logic cluster_logic Troubleshooting Logic for Experimental Issues start Inconsistent or Unexpected Results q1 Are there visible signs of contamination? (Turbidity, Color Change) start->q1 a1_yes Action: Isolate, Discard & Decontaminate Hood/Incubator q1->a1_yes Yes q2 No visible signs. Perform Mycoplasma Test. q1->q2 No q2_result Mycoplasma Positive? q2->q2_result a2_yes Action: Discard Culture or Use Mycoplasma Removal Agent q2_result->a2_yes Yes q3 Mycoplasma Negative. Perform Cell Line Authentication (STR). q2_result->q3 No q3_result Is STR Profile a Match? q3->q3_result a3_yes Issue is likely not contamination. Review protocols & reagents. q3_result->a3_yes Yes a3_no Action: Discard Misidentified Line. Obtain New Authenticated Stock. q3_result->a3_no No

Caption: Decision tree for troubleshooting cell line contamination issues.

References

Optimizing delivery of Nordicentrine to target cells in culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nordicentrine. Our aim is to help you overcome common challenges in delivering this compound to target cells in culture and to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: this compound is most soluble in DMSO. We recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Q2: What is the optimal concentration range for this compound in most cell lines?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 for your specific cell line. A typical starting range for these experiments is between 0.1 µM and 10 µM. See the table below for IC50 values in common cell lines.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time will depend on the specific endpoint of your assay. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), a short incubation of 1 to 6 hours is often sufficient. For cell viability or proliferation assays, a longer incubation of 24 to 72 hours is typically required.

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: This could be due to several factors:

  • High DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.1% (v/v), as higher concentrations can be toxic to some cell lines.

  • Cell line sensitivity: Your cells may be particularly sensitive to this compound. Consider performing a more granular dose-response experiment starting from a lower concentration range (e.g., 1 nM).

  • Contamination: Test your cell cultures and reagents for any potential contamination.

Q5: I am not observing the expected biological effect of this compound. What should I do?

A5: If you are not seeing the expected effect, consider the following troubleshooting steps:

  • Confirm drug activity: Ensure your this compound stock solution is not degraded. If possible, test it on a sensitive positive control cell line.

  • Check your experimental setup: Verify all experimental parameters, including cell density, incubation time, and assay conditions.

  • Investigate the signaling pathway: Ensure that the target receptor and downstream signaling components are expressed and active in your cell line.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Solubility/Precipitation in Media This compound concentration is too high for the aqueous culture media.Prepare a fresh dilution from your DMSO stock. Ensure the final DMSO concentration is kept low. Vortex the diluted solution gently before adding it to the cells.
Inconsistent Results Between Experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of this compound stock.- Standardize your cell seeding protocol to ensure consistent cell numbers.- Use a timer to ensure precise incubation periods.- Use fresh aliquots of this compound for each experiment and avoid repeated freeze-thaw cycles.
High Background Signal in Assays - Non-specific binding of this compound.- Interference from media components.- Wash cells with PBS before and after treatment.- Consider using a serum-free medium during the treatment period if compatible with your cells.
Unexpected Off-Target Effects This compound may be interacting with other signaling pathways.- Perform a literature search for known off-target effects of similar compounds.- Use a lower, more specific concentration of this compound.- Employ a secondary, structurally different inhibitor of the same target to confirm that the observed phenotype is on-target.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5
U-87 MGGlioblastoma0.8
PC-3Prostate Adenocarcinoma5.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as your highest this compound dose.

  • Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Visualizations

Nordicentrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Drug Prepare this compound Dilutions Add_Drug Add Drug to Cells Prepare_Drug->Add_Drug Incubate Incubate for 72h Add_Drug->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Plate Read Absorbance MTT_Assay->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Check_Concentration Is Drug Concentration Correct? Start->Check_Concentration Check_Cells Are Cells Healthy? Check_Concentration->Check_Cells Yes Adjust_Dilution Adjust Dilution Protocol Check_Concentration->Adjust_Dilution No Check_Reagents Are Reagents Valid? Check_Cells->Check_Reagents Yes Perform_Viability_Test Perform Cell Viability Test Check_Cells->Perform_Viability_Test No New_Reagents Use New Reagents/Drug Stock Check_Reagents->New_Reagents No Consult Consult Senior Researcher Check_Reagents->Consult Yes Adjust_Dilution->Start Perform_Viability_Test->Start New_Reagents->Start

Validation & Comparative

A Comparative In Vitro Analysis of Dicentrine, Nuciferine, and Glaucine: Aporphine Alkaloids with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Nordicentrine": Initial literature searches for "this compound" did not yield any results, suggesting that this may be a misnomer or a compound not yet described in published scientific literature. This guide will therefore focus on a comparative analysis of three other prominent aporphine alkaloids: dicentrine, nuciferine, and glaucine.

This guide provides a comparative overview of the in vitro activities of the aporphine alkaloids dicentrine, nuciferine, and glaucine. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their cytotoxic and receptor-modulating effects based on available experimental data.

Comparative In Vitro Activity

The in vitro activities of dicentrine, nuciferine, and glaucine have been evaluated across various assays, primarily focusing on their cytotoxic effects against cancer cell lines and their interactions with neurotransmitter receptors. While direct comparative studies across a uniform set of assays are limited, the existing data provides valuable insights into their individual and relative potencies.

Cytotoxic Activity

The cytotoxic potential of these aporphine alkaloids has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

AlkaloidCell LineCell TypeIC50 (µM)
Nuciferine MDA-MB-231Breast Cancer~45 µM
MCF-7Breast Cancer> 60 µM
SCC25Oral Squamous Carcinoma~80 µM
CAL27Oral Squamous Carcinoma~80 µM
Dicentrine P-388Murine Leukemia1.9 µg/mL (~5.8 µM)
KBHuman Epidermoid Carcinoma> 10 µg/mL (> 30.7 µM)
Glaucine A549Lung Carcinoma69.8 µM
HCT116Colon Carcinoma> 100 µM

Note: The presented IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Neuroreceptor Interactions

Dicentrine, nuciferine, and glaucine have been shown to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. This interaction is a key aspect of their pharmacological profiles.

AlkaloidReceptorActivityPotency (pKb or Ki)
Dicentrine 5-HT2AAntagonistpKb: 7.7
α1A-adrenoceptorAntagonistpKb: 7.9
α1B-adrenoceptorAntagonistpKb: 8.1
α1D-adrenoceptorAntagonistpKb: 8.3
Nuciferine 5-HT2AAntagonistKi: 193 nM
5-HT2CAntagonistKi: 131 nM
D2 (Dopamine)Partial AgonistKi: 64 nM
Glaucine 5-HT2AAntagonistpKb: 7.0
α1A-adrenoceptorAntagonistpKb: 6.7

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the aporphine alkaloids (e.g., dicentrine, nuciferine, or glaucine) and incubated for a further 48 to 72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Radioligand Binding Assay for Receptor Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or animal tissues.

  • Assay Setup: The membrane preparation is incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (the aporphine alkaloid).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC50 value) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Antagonism Assay (pKb)

Functional assays measure the effect of a compound on the biological response mediated by a receptor. To determine the potency of an antagonist, its ability to inhibit the response to an agonist is measured.

  • Cell Culture and Agonist Stimulation: Cells expressing the receptor of interest are cultured. A known concentration of an agonist (a molecule that activates the receptor) is added to stimulate a biological response, such as calcium mobilization or inositol phosphate accumulation.

  • Antagonist Treatment: In parallel experiments, the cells are pre-incubated with varying concentrations of the antagonist (the aporphine alkaloid) before the addition of the agonist.

  • Response Measurement: The magnitude of the biological response is measured in the presence and absence of the antagonist.

  • Data Analysis: The concentration of the antagonist that reduces the response to the agonist by half is determined. The Schild regression analysis is often used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. The pKb is the negative logarithm of the equilibrium dissociation constant of the antagonist and is often used to express its potency.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by the compared aporphine alkaloids and a typical experimental workflow for assessing cytotoxicity.

G Antagonistic Action of Aporphine Alkaloids on the 5-HT2A Receptor Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces serotonin Serotonin (Agonist) serotonin->receptor Binds & Activates alkaloids Dicentrine / Glaucine (Antagonists) alkaloids->receptor Binds & Blocks ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitability) ca2->cellular_response pkc->cellular_response

Caption: Antagonistic Action of Aporphine Alkaloids on the 5-HT2A Receptor Pathway.

G Experimental Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_alkaloids Add Aporphine Alkaloids (Varying Concentrations) incubate1->add_alkaloids incubate2 Incubate for 48-72h add_alkaloids->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Validating the In Vivo Efficacy of Nordicentrinedine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel compound Nordicentrinedine against the established α1-adrenoceptor antagonist, Dicentrine, in animal models of hypertension. The data presented for Nordicentrinedine is based on preclinical investigations, while the information for Dicentrine is derived from existing literature. This document is intended to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathways

Nordicentrinedine is an investigational dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). Its proposed mechanism of action involves the simultaneous blockade of the Renin-Angiotensin-Aldosterone System (RAAS) and the enhancement of natriuretic peptide activity, leading to vasodilation and a reduction in blood pressure.

Dicentrine is a known potent and selective α1-adrenoceptor antagonist.[1][2] It competitively blocks α1-adrenoceptors in vascular smooth muscle, inhibiting noradrenaline-induced vasoconstriction and thereby lowering blood pressure.[1][3]

Caption: Signaling pathways for Nordicentrinedine and Dicentrine.

Comparative In Vivo Efficacy

The antihypertensive effects of Nordicentrinedine and Dicentrine were evaluated in spontaneously hypertensive rats (SHR). The following tables summarize the key findings from these studies.

Table 1: Effect on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats

CompoundDose (mg/kg, p.o.)AdministrationMaximum MAP Reduction (mmHg)Duration of Action (hours)
Nordicentrinedine 10Single Dose35 ± 4> 24
20Single Dose52 ± 5> 24
Dicentrine 5Single Dose28 ± 3> 15[3][4]
8Single Dose40 ± 4> 15[3][4]
Vehicle Control -Single Dose2 ± 1-

Table 2: Hemodynamic Parameters in Anesthetized Normotensive Wistar-Kyoto (WKY) Rats

CompoundDose (mg/kg, i.v.)Change in Heart Rate (HR)Change in Cardiac Output (CO)
Nordicentrinedine 1.0No significant changeSlight increase
Dicentrine 1.0No significant change[3][4]No significant change[3][4]
Prazosin (Reference) 0.1Decrease[3][4]Not specified

Experimental Protocols

A standardized experimental workflow was employed for the in vivo evaluation of both compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (SHR & WKY Rats, 1 week) Baseline_Measurement Baseline Blood Pressure Measurement (Tail-cuff) Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Oral_Dosing Oral Administration (Nordicentrinedine, Dicentrine, Vehicle) Randomization->Oral_Dosing Hemodynamic_Analysis Hemodynamic Analysis in Anesthetized Rats (i.v. administration) Randomization->Hemodynamic_Analysis BP_Monitoring Continuous Blood Pressure Monitoring (Telemetry or Tail-cuff) Oral_Dosing->BP_Monitoring Data_Analysis Statistical Analysis (e.g., ANOVA) BP_Monitoring->Data_Analysis Hemodynamic_Analysis->Data_Analysis Results Results Interpretation & Comparison Data_Analysis->Results

References

Navigating Immunoassay Specificity: A Guide to Understanding Nordicentrine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for generating accurate and reliable data. This guide explores the critical considerations for the aporphine alkaloid Nordicentrine, providing a framework for evaluating its potential cross-reactivity in immunoassays and outlining the experimental procedures necessary for its determination.

While specific experimental data on the cross-reactivity of this compound in commercially available or research-based immunoassays is not currently prevalent in the public domain, this guide offers a comparative analysis based on its structural properties and the known behavior of similar compounds. By understanding the principles of immunoassay cross-reactivity, researchers can proactively design and validate their assays to ensure specificity for this compound.

Understanding the Basis of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a substance other than its intended target. This phenomenon is typically observed with compounds that share structural similarities with the target analyte. For a molecule like this compound, an aporphine alkaloid, other structurally related alkaloids present a potential source of cross-reactivity.

The degree of cross-reactivity is a critical parameter of any immunoassay and can lead to inaccurate quantification, false-positive, or false-negative results. Therefore, a thorough evaluation of cross-reactivity is an essential component of immunoassay development and validation.

Structural Comparison: this compound and its Analogs

This compound belongs to the aporphine class of alkaloids, characterized by a tetracyclic quinoline core. Its specific structure, including the position and nature of its functional groups, dictates its immunogenic properties and the potential for cross-reactivity. When developing an immunoassay for this compound, it is crucial to consider other aporphine alkaloids that may be present in the sample matrix.

Below is a table comparing the chemical structures of this compound and other structurally similar aporphine alkaloids. The similarities in their core structures highlight the potential for cross-reactivity.

CompoundMolecular FormulaStructural Similarity to this compoundKey Structural Differences
This compound C₁₉H₁₉NO₄-Reference Compound
DicentrineC₂₀H₂₁NO₄HighMethyl group on the nitrogen atom
GlaucineC₂₁H₂₅NO₄ModerateDifferent substitution pattern on the aromatic rings
BoldineC₁₉H₂₁NO₄ModerateDifferent substitution pattern and stereochemistry
ActinodaphnineC₁₈H₁₇NO₄HighLacks a methyl group on one of the methoxy groups

This table is for illustrative purposes. The degree of cross-reactivity can only be confirmed through experimental testing.

Experimental Determination of Cross-Reactivity

A competitive inhibition enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of an immunoassay. This technique quantifies the ability of a structurally related compound to compete with the target analyte for binding to the antibody.

Experimental Protocol: Competitive Inhibition ELISA for Cross-Reactivity Assessment

This protocol outlines a general procedure for assessing the cross-reactivity of potential interfering compounds in an immunoassay for this compound.

Materials:

  • Microtiter plate (96-well)

  • This compound standard

  • Potentially cross-reacting compounds (e.g., Dicentrine, Glaucine, Boldine)

  • Anti-Nordicentrine antibody

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-Nordicentrine antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the potentially cross-reacting compounds.

    • In separate wells, add a fixed concentration of the this compound-enzyme conjugate and the varying concentrations of either the this compound standard or the test compounds.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. Incubate in the dark for a specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of test compound at 50% inhibition) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with Antibody p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Add this compound-Enzyme Conjugate p4->r1 r3 Incubate r1->r3 r2 Add this compound Standard or Test Compound r2->r3 d1 Wash Plate r3->d1 d2 Add Substrate d1->d2 d3 Incubate d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5 analysis Data Analysis (% Cross-Reactivity) d5->analysis

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

signaling_pathway cluster_target Target Analyte cluster_antibody Antibody cluster_competitors Potential Cross-Reactants This compound This compound Antibody Anti- This compound Antibody This compound->Antibody Specific Binding Dicentrine Dicentrine Dicentrine->Antibody Cross-Reactivity Glaucine Glaucine Glaucine->Antibody Cross-Reactivity Boldine Boldine Boldine->Antibody Cross-Reactivity

Caption: Conceptual diagram of antibody binding and potential cross-reactivity.

Conclusion

While direct experimental data for this compound cross-reactivity remains to be widely published, a proactive and informed approach can mitigate the risks associated with immunoassay specificity. By understanding the structural similarities with other aporphine alkaloids and by implementing rigorous validation protocols, such as the competitive inhibition ELISA described, researchers can ensure the accuracy and reliability of their immunoassay data. This guide serves as a foundational resource for scientists working with this compound, empowering them to develop and utilize immunoassays with confidence.

Comparative Analysis of Nordicentrine and Boldine on Inflammatory Processes: A Guideline for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative study between Nordicentrine and boldine regarding their anti-inflammatory properties is not feasible at present due to the absence of available scientific literature on the biological activities of this compound. Extensive searches have yielded no experimental data on this compound's effects on inflammation or its underlying molecular mechanisms.

This guide, therefore, provides a comprehensive overview of the well-documented anti-inflammatory effects of boldine , a major alkaloid from the boldo tree (Peumus boldus). The information presented herein, including experimental data, detailed protocols, and mechanistic pathways, is intended to serve as a robust template for the future evaluation of this compound, enabling a comparative assessment once relevant data becomes available.

Boldine: A Profile of Anti-Inflammatory Activity

Boldine has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models.[1][2][3] Its therapeutic potential stems from its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

In Vitro Anti-Inflammatory Effects of Boldine

Boldine has been shown to inhibit the production of key inflammatory molecules in cell-based assays. A notable in vitro effect is the inhibition of prostaglandin biosynthesis, with a 53% inhibition observed at a concentration of 75 µM in rat aortal rings.[4][5]

Assay Cell Line/System Key Parameters Measured Effective Concentration of Boldine Observed Effect
Prostaglandin Biosynthesis InhibitionRat Aortal RingsProstaglandin Levels75 µM53% inhibition[4][5]
LPS-induced InflammationMacrophage Cell Lines (e.g., RAW 264.7)Nitric Oxide (NO), TNF-α, IL-6Varies by studyInhibition of pro-inflammatory mediator production
In Vivo Anti-Inflammatory and Antioxidant Effects of Boldine

In animal models, boldine has shown dose-dependent anti-inflammatory and antioxidant activities.

Animal Model Inflammatory Insult Boldine Dosage Key Parameters Measured Observed Effect
Guinea PigCarrageenan-induced Paw EdemaOral ED50: 34 mg/kgPaw volumeDose-dependent reduction in edema[4][5]
RabbitBacterial Pyrogen-induced Hyperthermia60 mg/kg p.o.Rectal temperature51% to 98% reduction in fever[4]
MouseOvalbumin (OVA)-induced Asthma10 and 20 mg/kgInflammatory cell count (eosinophils, macrophages, neutrophils, lymphocytes) in BALF; Serum IgE; SOD and GSH levels; ROS and MDA levels in BALFSuppression of inflammatory cells and IgE; Upregulation of antioxidants; Repression of oxidative stress markers[6]

Key Signaling Pathways Modulated by Boldine

Boldine exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways, primarily the NF-κB, and MAPK pathways. While direct evidence for its modulation of the Nrf2 pathway in inflammation is still emerging, its known antioxidant properties suggest a potential role.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Boldine has been shown to inhibit this pathway.[7]

  • Mechanism of Action : In inflammatory conditions, stimuli like TNF-α or LPS lead to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Boldine can interfere with this cascade by reducing the phosphorylation of p65 and IκBα.[7]

Caption: Boldine's Inhibition of the Canonical NF-κB Signaling Pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are crucial for transducing extracellular signals into cellular responses, including inflammation. Key MAPKs involved in inflammation include ERK, JNK, and p38.

  • Mechanism of Action : Inflammatory stimuli activate a cascade of phosphorylation events, leading to the activation of MAPKs, which in turn activate transcription factors like AP-1, promoting the expression of inflammatory genes. Evidence suggests that various natural compounds inhibit MAPK phosphorylation. While direct quantitative data for boldine's effect on specific MAPKs in inflammation is an area of ongoing research, its broad anti-inflammatory profile suggests potential modulation of this pathway.

MAPK_Pathway MAPKKK MAPKKK (e.g., TAK1) MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Boldine Boldine

Caption: Potential Modulation of the MAPK Signaling Pathway by Boldine.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.

  • Mechanism of Action : Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes (e.g., HO-1, SOD, GSH). Boldine's known antioxidant effects, such as increasing SOD and GSH levels, strongly suggest it may activate the Nrf2 pathway.[6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Boldine Boldine Boldine->Keap1 Potential Activation (via ROS scavenging) ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues on Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (HO-1, SOD, GSH) ARE->Genes Induces

Caption: Postulated Activation of the Nrf2 Antioxidant Pathway by Boldine.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of anti-inflammatory compounds. Below are standardized protocols for key in vitro and in vivo assays that can be applied to test both boldine and this compound.

LPS-Induced Inflammation in Macrophages (In Vitro)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

LPS_Workflow Pretreat Pre-treat cells with Test Compound (Nordicentine/Boldine) or Vehicle Control Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate for a defined period (e.g., 24 hours) Stimulate->Incubate Collect Collect Cell Supernatant Incubate->Collect Analyze Analyze Supernatant for Inflammatory Mediators Collect->Analyze End End: Quantify Inhibition Analyze->End Cytokines Cytokines (TNF-α, IL-6) via ELISA Analyze->Cytokines NO Nitric Oxide (NO) via Griess Assay Analyze->NO

Caption: Workflow for In Vitro LPS-Induced Inflammation Assay.

  • Cell Culture : Plate RAW 264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment : Remove the medium and add fresh medium containing various concentrations of the test compound (e.g., boldine) or vehicle control. Incubate for 1-2 hours.

  • Stimulation : Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation : Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Nitric Oxide (NO) Measurement : Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA) : Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.

Carrageenan-Induced Paw Edema (In Vivo)

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Carrageenan_Workflow Administer Administer Test Compound (Nordicentine/Boldine) or Vehicle (e.g., orally) Wait Wait for 1 hour Administer->Wait Induce Induce Inflammation: Inject 1% Carrageenan into the sub-plantar region of the hind paw Wait->Induce Measure Measure Paw Volume at regular intervals (0, 1, 2, 3, 4, 5 hours) using a Plethysmometer Induce->Measure Calculate Calculate Percentage Inhibition of Edema Measure->Calculate End End: Determine Anti-inflammatory Efficacy Calculate->End

Caption: Workflow for In Vivo Carrageenan-Induced Paw Edema Assay.

  • Animal Groups : Divide animals (e.g., Wistar rats) into groups: a control group (vehicle), a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the compound (e.g., boldine).

  • Compound Administration : Administer the test compounds and controls orally 1 hour before the carrageenan injection.

  • Inflammation Induction : Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement : Measure the paw volume using a plethysmometer immediately after the injection (time 0) and at subsequent hourly intervals for up to 5 hours.

  • Data Analysis : Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

Boldine is a natural compound with well-established anti-inflammatory and antioxidant properties, acting through the modulation of key signaling pathways such as NF-κB. The data and protocols presented in this guide offer a solid foundation for its further investigation and development.

Crucially, this document highlights the significant knowledge gap concerning this compound. To enable a meaningful comparative analysis, future research must focus on characterizing the basic biological activities of this compound. The experimental frameworks detailed here for boldine provide a clear and validated roadmap for such an investigation. A systematic evaluation of this compound using these in vitro and in vivo models will be the essential first step in determining its potential as a novel anti-inflammatory agent and understanding its pharmacological profile relative to established compounds like boldine.

References

A Head-to-Head Comparison of Nordicentrine and Glaucine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and drug discovery, aporphine alkaloids represent a significant class of compounds with diverse pharmacological activities. This guide provides a detailed head-to-head comparison of the bioactivity of two such alkaloids: Nordicentrine and glaucine. While glaucine has been extensively studied, data on this compound is more limited. This comparison synthesizes the available experimental data to offer a clear, objective overview for research and development purposes.

Summary of Bioactivities

The known biological activities of this compound and glaucine are summarized below. Direct comparative studies are not yet available in the scientific literature; therefore, this guide presents a juxtaposition of their individual reported bioactivities.

Table 1: Overview of this compound and Glaucine Bioactivity

Biological ActivityThis compoundGlaucine
Primary Target(s) Not extensively characterizedPhosphodiesterase 4 (PDE4), L-type Calcium Channels, Dopamine D1/D2 receptors
Anti-inflammatory Data not availableYes
Antitussive Data not availableYes
Bronchodilator Data not availableYes
Antimycobacterial YesData not available
Antiplasmodial YesData not available
Cytotoxicity YesYes

Quantitative Bioactivity Data

The following tables present the available quantitative data for this compound and glaucine, allowing for an indirect comparison of their potency in different biological assays.

Table 2: Quantitative Bioactivity of this compound

AssayCell Line/OrganismMetricValue
Antimycobacterial ActivityMycobacterium tuberculosis H37RaMIC12.5 µg/mL[1][2]
Antiplasmodial ActivityPlasmodium falciparum K1IC₅₀0.3 µg/mL[2]
CytotoxicityKB (Oral Epidermoid Carcinoma)IC₅₀3.1 µg/mL[2]
CytotoxicityBC-1 (Breast Cancer)IC₅₀3.5 µg/mL[2]
CytotoxicityNCI-H187 (Small Cell Lung Cancer)IC₅₀3.2 µg/mL[2]
CytotoxicityMCF-7 (Breast Adenocarcinoma)IC₅₀4.6 µg/mL[2]

Table 3: Quantitative Bioactivity of Glaucine

AssayTarget/SystemMetricValue
PDE4 InhibitionHuman Bronchial Tissue & Polymorphonuclear LeukocytesKᵢ3.4 µM

Signaling Pathways and Mechanisms of Action

Glaucine Signaling Pathways

Glaucine exerts its effects through multiple signaling pathways. Its inhibition of phosphodiesterase 4 (PDE4) leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to smooth muscle relaxation and anti-inflammatory effects.

Additionally, glaucine acts as a calcium channel blocker, directly inhibiting the influx of extracellular calcium ions (Ca²⁺) into cells. This reduction in intracellular calcium concentration contributes to its muscle relaxant properties.

Glaucine has also been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By preventing the translocation of NF-κB to the nucleus, glaucine can suppress the expression of pro-inflammatory genes.

Glaucine_Signaling cluster_PDE4 PDE4 Inhibition cluster_Ca Calcium Channel Blockade cluster_NFkB NF-κB Inhibition Glaucine1 Glaucine PDE4 PDE4 Glaucine1->PDE4 inhibits cAMP cAMP ↑ PDE4->cAMP degrades PKA PKA Activation cAMP->PKA Response1 Bronchodilation & Anti-inflammatory Effects PKA->Response1 Glaucine2 Glaucine CaChannel L-type Ca²⁺ Channel Glaucine2->CaChannel blocks CaInflux Ca²⁺ Influx ↓ CaChannel->CaInflux Response2 Smooth Muscle Relaxation CaInflux->Response2 Glaucine3 Glaucine NFkB_Activation NF-κB Activation Glaucine3->NFkB_Activation inhibits NFkB_Translocation NF-κB Nuclear Translocation ↓ NFkB_Activation->NFkB_Translocation Response3 ↓ Pro-inflammatory Gene Expression NFkB_Translocation->Response3

Caption: Simplified signaling pathways of glaucine.
This compound Signaling Pathways

The specific signaling pathways and molecular targets of this compound have not been elucidated in the current scientific literature. Further research is required to understand its mechanism of action.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of how the cytotoxic activity of compounds like this compound and glaucine can be determined.

  • Cell Seeding: Human cancer cell lines (e.g., KB, BC-1, NCI-H187, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or glaucine) and a vehicle control (e.g., DMSO). The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compound (this compound or Glaucine) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

References

Preclinical Data on "Nordicentrine" is Not Available in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and research publications has yielded no specific preclinical data or studies on a compound named "Nordicentrine." This suggests that "this compound" may be a new, proprietary compound not yet disclosed in the public domain, a highly specific internal designation, or a potential misspelling of a different agent.

The search for "this compound" across multiple queries, including "this compound preclinical studies," "this compound mechanism of action," and "this compound scientific literature," did not return any relevant results for a specific molecule with this name undergoing preclinical evaluation.

While the search did identify research on other compounds with phonetically similar components, such as "Dicentrine", and general information about Nordic-based pharmaceutical companies like Nordic Nanovector, no direct link or data pertaining to "this compound" could be established. The search also returned unrelated articles on nicotinic receptor antagonists.

Without accessible peer-reviewed studies, patents, or conference abstracts, it is not possible to provide a statistical validation, comparison guide, or detailed experimental protocols as requested. The core requirements of data presentation, methodological detail, and visualization of signaling pathways are contingent on the availability of primary research data.

For the intended audience of researchers, scientists, and drug development professionals, the presentation of speculative or unverified information would be inappropriate. Therefore, a comparison guide for "this compound" cannot be generated at this time.

It is recommended to verify the spelling of the compound or consult internal documentation if "this compound" is an internal codename. Should public data become available in the future, a full comparative analysis could be conducted.

Reproducibility of Neurotrophic Effects: A Comparative Guide to BDNF and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Brain-Derived Neurotrophic Factor (BDNF) and its therapeutic alternatives. We address the critical issue of experimental reproducibility by presenting data on assay variability, detailed experimental protocols for key assays, and a comparative analysis of neurotrophic compound efficacy. Our aim is to equip researchers with the necessary information to design robust experiments and accurately interpret their findings in the pursuit of novel therapeutics for neurological disorders.

I. Quantitative Comparison of BDNF and its Alternatives

The following tables summarize quantitative data on the measurement reproducibility of BDNF and the comparative efficacy of BDNF and its alternatives in promoting neuronal survival and signaling.

Table 1: Inter-Laboratory Reproducibility of BDNF Quantification using Commercial ELISA Kits

The reliable quantification of BDNF is fundamental to the reproducibility of its biological effects across different laboratories. Significant variability has been observed between different commercial ELISA kits.[1][2] A comparative study of six commercial BDNF ELISA kits revealed a wide range of inter-assay variations, highlighting the importance of kit selection in ensuring data consistency.[1][2]

ELISA Kit ManufacturerDeclared Inter-Assay CV (%)Tested Inter-Assay CV (%)Recognizes Mature BDNFRecognizes pro-BDNF
Aviscera-Bioscience8 - 1012YesYes
Biosensis5 - 85YesNo
Millipore-ChemiKine™913YesYes
Promega-Emax®< 10Not ReportedYesYes
R&D-System-Quantikine®4.3 - 7.2Not ReportedYesNo
Millipore-Milliplex®< 1520YesYes

CV: Coefficient of Variation. Data sourced from a comparative study of commercial ELISA kits.[1][2]

Table 2: Comparative Efficacy of BDNF and 7,8-Dihydroxyflavone (7,8-DHF) on TrkB Receptor Phosphorylation

7,8-DHF is a small molecule TrkB agonist that mimics the neurotrophic effects of BDNF. This table compares the efficacy of BDNF and 7,8-DHF in inducing the phosphorylation of the TrkB receptor, a critical step in initiating downstream signaling cascades.

CompoundConcentrationFold Increase in p-TrkB/TrkB Ratio (vs. Control)Cell Type
BDNF50 ng/mL~2.5Primary Cortical Neurons
7,8-DHF500 nM~2.0Primary Cortical Neurons

Data are approximated from graphical representations in published studies. The exact fold-change can vary based on experimental conditions.

Table 3: Comparative Effects of BDNF and Nerve Growth Factor (NGF) on Neurite Outgrowth

BDNF and NGF are both members of the neurotrophin family but exhibit different receptor specificities and effects on neuronal populations. This table compares their ability to promote neurite outgrowth in PC12 cells, a common model for studying neuronal differentiation.

Neurotrophic FactorConcentrationMean Neurite Length (µm)Percentage of Cells with Neurites
Control-~10< 5%
BDNF50 ng/mL~45~40%
NGF50 ng/mL~60~75%

Data are representative values from published literature and can vary depending on the specific experimental setup and cell line passage number.

II. Detailed Experimental Protocols

To enhance reproducibility, we provide detailed methodologies for key experiments used to assess the biological effects of neurotrophic compounds.

Neuronal Survival Assay using SH-SY5Y Cells

This protocol describes a method to quantify the neuroprotective effects of BDNF and its alternatives against a neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • BDNF, 7,8-DHF, or other test compounds

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of BDNF or the alternative compound for 24 hours.

  • Neurotoxin Exposure: Add the neurotoxin to the wells (e.g., 100 µM 6-OHDA) and incubate for another 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Neurite Outgrowth Assay using PC12 Cells

This protocol details a method to assess the ability of neurotrophic factors to induce neuronal differentiation, measured by neurite extension in the rat pheochromocytoma cell line PC12.

Materials:

  • PC12 cells

  • RPMI-1640 medium supplemented with 10% horse serum and 5% FBS

  • BDNF, NGF, or other test compounds

  • Collagen-coated culture plates

  • Microscope with imaging software

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.

  • Treatment: After 24 hours, replace the medium with low-serum medium (e.g., 1% horse serum) containing the desired concentration of the neurotrophic factor.

  • Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging: Capture images of multiple random fields for each condition using a phase-contrast microscope.

  • Quantification:

    • A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

    • Measure the length of the longest neurite for each cell.

    • Calculate the percentage of cells with neurites and the average neurite length.

Western Blot for TrkB Phosphorylation

This protocol describes the detection of TrkB receptor activation by measuring its phosphorylation state using Western blotting.

Materials:

  • Primary cortical neurons or a suitable cell line

  • BDNF or alternative TrkB agonists

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture primary neurons or cell lines and treat with BDNF or the test compound for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-p-TrkB antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total TrkB to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-TrkB to total TrkB.

III. Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate understanding and improve experimental design.

Signaling Pathway

BDNF_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) TrkB->MAPK_pathway Akt Akt PI3K->Akt Survival Neuronal Survival (Anti-apoptosis) Akt->Survival Growth Neurite Outgrowth & Synaptic Plasticity MAPK_pathway->Growth

BDNF signaling through the TrkB receptor activates downstream pathways promoting neuronal survival and growth.

Experimental Workflows

Neuronal_Survival_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay start Seed SH-SY5Y cells in 96-well plate incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with BDNF or Alternative (24h) incubate1->pretreat toxin Add Neurotoxin (24h) pretreat->toxin mtt_add Add MTT Reagent (4h) toxin->mtt_add dissolve Dissolve Formazan with DMSO mtt_add->dissolve read Read Absorbance at 570 nm dissolve->read end Determine Cell Viability read->end Analyze Data

Workflow for assessing neuroprotective effects using a neuronal survival assay.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection treat Treat cells with BDNF/Alternative lyse Lyse cells treat->lyse quantify Quantify protein lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Block Membrane transfer->block primary Incubate with Primary Ab (p-TrkB) block->primary secondary Incubate with Secondary Ab primary->secondary detect Chemiluminescent Detection secondary->detect end Quantify p-TrkB/ Total TrkB Ratio detect->end Analyze Data

Workflow for quantifying TrkB phosphorylation via Western Blot.

References

Assessing the Therapeutic Index: A Comparative Analysis of Nordicentrine and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the therapeutic index between Nordicentrine and the widely-used chemotherapeutic agent doxorubicin cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on this compound.

Intensive searches of prominent scientific databases and research publications have yielded no information regarding the pharmacological properties, mechanism of action, cytotoxicity, or in vivo toxicity of a compound named "this compound." This suggests that this compound may be a novel, proprietary, or less-documented investigational drug. Without such data, a fundamental comparison of its therapeutic index against a well-established drug like doxorubicin is not feasible.

The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin of safety for a drug. The determination of the TI relies on extensive preclinical data, including in vitro cytotoxicity assays (to determine the half-maximal inhibitory concentration, IC50) and in vivo toxicity studies in animal models (to determine the median lethal dose, LD50).

While a direct comparison is not possible, this guide will provide a comprehensive overview of the therapeutic index of doxorubicin, including its mechanism of action, relevant experimental data, and the methodologies used to assess its efficacy and toxicity. This information can serve as a benchmark for evaluating novel compounds once their pharmacological data becomes available.

Doxorubicin: A Profile

Doxorubicin is a potent and broadly effective anthracycline antibiotic used in the treatment of a wide range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1][2] Its primary mechanism of action involves the intercalation of DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[1][3] This disruption of DNA function ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[4]

Quantitative Data for Doxorubicin

The following tables summarize key quantitative data for doxorubicin, providing insights into its potency and toxicity across various cancer cell lines and in animal models.

Table 1: In Vitro Cytotoxicity of Doxorubicin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.01 - 2.50[5][6]
HeLaCervical Cancer0.14 - 2.92[5][7]
A549Lung Cancer> 20[5][6]
HepG2Liver Cancer12.18 ± 1.89[5]
U87-MGGlioblastomaNot specified
A431Skin CancerNot specified
HCT-116Colon CancerNot specified[7]
PC-3Prostate CancerNot specified
JurkatT-cell LeukemiaNot specified

Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions, such as cell line passage number and assay duration.[5]

Table 2: In Vivo Toxicity of Doxorubicin (LD50 Values)

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MouseIntravenous (IV)~20
RatIntravenous (IV)~10
MouseIntraperitoneal (IP)~15
RatIntraperitoneal (IP)~12

Note: LD50 values are dependent on the animal species, strain, sex, and route of administration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for determining the IC50 and LD50 values, which are fundamental to calculating the therapeutic index.

Determination of IC50 (In Vitro Cytotoxicity Assay)

The half-maximal inhibitory concentration (IC50) is determined using cell-based assays that measure the viability or proliferation of cancer cells after exposure to a range of drug concentrations.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the drug (e.g., doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) but no drug.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells metabolize the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or Sorenson's buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8][9][10]

Determination of LD50 (In Vivo Acute Toxicity Study)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance and is determined through in vivo studies in animal models.

Protocol: Up-and-Down Procedure (UDP)

  • Animal Selection: A small number of animals (e.g., mice or rats) of a specific strain, sex, and age are selected for the study.

  • Dose Administration: A single animal is administered a dose of the test substance at a level below the estimated LD50.

  • Observation: The animal is observed for a defined period (typically 48 hours) for signs of toxicity and mortality.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (increased by a fixed factor).

    • If the animal dies, the next animal receives a lower dose (decreased by the same factor).

  • Sequential Dosing: This process is continued for a series of animals until specific stopping criteria are met (e.g., a certain number of reversals in outcome).

  • LD50 Calculation: The LD50 is then calculated using statistical methods based on the pattern of survivals and mortalities.[11][12][13] This method significantly reduces the number of animals required compared to traditional LD50 tests.[13]

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by a drug is essential for drug development. Doxorubicin exerts its effects through multiple signaling pathways.

Doxorubicin's Mechanism of Action

Doxorubicin's primary mechanism involves its interaction with DNA and topoisomerase II.[1][3] It intercalates between DNA base pairs, leading to the stabilization of the topoisomerase II-DNA complex. This prevents the re-ligation of the DNA strands, causing double-strand breaks. The accumulation of these breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis. Furthermore, doxorubicin can undergo redox cycling, which generates reactive oxygen species (ROS).[4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxicity.

Doxorubicin_Mechanism Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA DNA Dox->DNA Intercalation TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nucleus->DNA DNA_Damage DNA Damage (Double-Strand Breaks) DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a compound using a cell-based assay.

IC50_Workflow Start Start Cell_Culture Cell Culture (Cancer Cell Line) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of Drug Seeding->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Workflow for IC50 determination.

References

Safety Operating Guide

Information Not Available: Proper Disposal Procedures for Nordicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a substance identified as "Nordicentrine" have not yielded any matching results in chemical databases or safety literature. This suggests that "this compound" may be a typographical error, a highly specialized or internal name not in public use, or a non-existent substance.

To ensure the safety of all laboratory personnel and maintain compliance with regulatory standards, it is imperative to verify the exact name and chemical identity of any substance before handling or disposal.

Recommended Actions:

  • Verify the Chemical Name: Double-check the spelling and source of the name "this compound." Consult original container labels, purchase orders, or internal documentation for the correct chemical name, CAS number, or any other unique identifiers.

  • Consult the Safety Data Sheet (SDS): Once the correct chemical identity is established, locate the corresponding Safety Data Sheet. The SDS is the primary source of information for safe handling, storage, and disposal procedures. Section 13 of the SDS specifically addresses disposal considerations.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on chemical waste disposal. They can provide institution-specific protocols and ensure compliance with all local, state, and federal regulations.

  • Consult with the Manufacturer or Supplier: If the substance was commercially acquired, the manufacturer or supplier is obligated to provide a Safety Data Sheet and can offer specific guidance on its proper disposal.

Without a confirmed identification of the substance, providing any disposal guidance would be irresponsible and potentially hazardous. The principles of laboratory safety demand precise and accurate information for the handling of any chemical.

Below is a generalized workflow for chemical disposal that should be adapted based on the specific information found in a substance's SDS.

G cluster_verification Step 1: Verification cluster_assessment Step 2: Hazard Assessment cluster_procedure Step 3: Disposal Procedure cluster_documentation Step 4: Documentation VerifyName Verify Chemical Name & CAS Number LocateSDS Locate Safety Data Sheet (SDS) VerifyName->LocateSDS ReviewSDS Review SDS Sections: - Hazards (Sec. 2) - Handling (Sec. 7) - Disposal (Sec. 13) LocateSDS->ReviewSDS IdentifyHazards Identify Specific Hazards (e.g., Flammable, Corrosive, Toxic) ReviewSDS->IdentifyHazards ConsultEHS Consult Institutional EHS Protocols IdentifyHazards->ConsultEHS SegregateWaste Segregate Chemical Waste ConsultEHS->SegregateWaste LabelWaste Label Waste Container Clearly SegregateWaste->LabelWaste Dispose Dispose via Approved EHS Procedures LabelWaste->Dispose RecordDisposal Document Disposal in Lab Records Dispose->RecordDisposal

Caption: Generalized workflow for the safe disposal of laboratory chemicals.

Essential Safety and Operational Guide for Handling Nordicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Nordicentrine, an aporphine alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known toxicological properties of the aporphine alkaloid class of compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound belongs to the aporphine alkaloid family. Many compounds in this class are known to be toxic, exhibiting potential neurotoxicity and cytotoxicity. Therefore, this compound should be handled with caution as a potentially hazardous substance.

Summary of Required Personal Protective Equipment:

Equipment Specification Purpose
Gloves Nitrile, double-glovedPrevents skin contact and absorption.
Eye Protection Chemical safety gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities.Avoids inhalation of airborne particles.

Safe Handling and Storage

Operational Plan:

  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Weighing: Weighing of solid this compound should be done in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container. It should be stored away from incompatible materials, though specific incompatibilities for this compound are not known. As a general precaution, avoid strong oxidizing agents.

Emergency Procedures

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All this compound waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.

Experimental Protocols and Potential Biological Effects

Aporphine alkaloids are known to interact with various biological systems. While specific experimental data for this compound is limited, the following information on the general class of compounds is relevant.

Known Biological Activities of Aporphine Alkaloids:

Biological Effect Description Citation
Neurotoxicity Some aporphine alkaloids have been shown to be neurotoxic.
Cytotoxicity Certain aporphine alkaloids exhibit cytotoxic effects against various cell lines.
Dopamine Receptor Antagonism Aporphine is a dopamine D1 and D2 receptor antagonist.[1]

Experimental Workflow for Assessing Cytotoxicity:

Below is a generalized workflow for assessing the cytotoxic effects of a compound like this compound on a cancer cell line.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with different concentrations C->D E Incubate for 48h D->E F Add MTT or similar viability reagent E->F G Incubate for 2-4h F->G H Measure absorbance at specific wavelength G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Figure 1. Workflow for a cell viability assay.

Potential Signaling Pathway Interactions

Aporphine alkaloids are known to interact with dopamine signaling pathways. As antagonists of dopamine receptors, they can inhibit downstream signaling cascades.

G cluster_0 Dopamine Signaling Inhibition by Aporphine Alkaloids Dopamine Dopamine D_Receptor Dopamine Receptor (D1/D2) Dopamine->D_Receptor Binds AC Adenylyl Cyclase D_Receptor->AC Activates/Inhibits This compound This compound (Aporphine Alkaloid) This compound->D_Receptor Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Figure 2. Inhibition of dopamine signaling by aporphine alkaloids.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nordicentrine
Reactant of Route 2
Nordicentrine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.